Bisoprolol Fumarate
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H31NO4.C4H4O4/c2*1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h2*5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDFASMUILANOL-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045794 | |
| Record name | Bisoprolol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104344-23-2 | |
| Record name | Bisoprolol fumarate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104344232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisoprolol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISOPROLOL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR59KN573L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Entity Background and Research Scope
Contextualization of Bisoprolol (B1195378) Fumarate (B1241708) within Pharmaceutical Chemistry Research
Within pharmaceutical chemistry, research on bisoprolol fumarate is focused on understanding and optimizing its properties for therapeutic use. Its classification as a cardioselective beta-1 blocker makes it a subject of interest for studying selective adrenergic receptor interactions nih.govdrugs.comsukl.skdrugbank.com. Research delves into the relationship between its chemical structure and its pharmacological activity, particularly its high affinity for beta-1 receptors nih.govsukl.skdrugbank.com.
Studies also explore the synthesis of this compound and related compounds, including impurities that may arise during manufacturing chemicalpapers.comchemicalbook.comscilit.com. Different synthetic routes and methods for characterizing the resulting products are investigated to ensure purity and quality chemicalpapers.comchemicalbook.comscilit.com. The development of analytical methods, such as HPLC, is a significant area of research for the identification and quantification of this compound and its related substances in bulk drug and finished products ijpsjournal.comukim.mkjchr.orgnajah.edu.
Furthermore, research in pharmaceutical chemistry examines the solid-state properties of this compound, including its crystalline forms and potential for polymorphism iaea.orgx-mol.comgoogle.comresearchgate.net. Understanding the different polymorphic forms and their stability is essential for drug development and manufacturing, although some research suggests that a specification for crystal polymorphism may not be required for this substance based on current understanding iaea.orgx-mol.com.
Overview of Scientific Inquiry into this compound's Fundamental Aspects
Scientific inquiry into the fundamental aspects of this compound covers a range of physicochemical characteristics and their implications for its behavior.
Chemical and Physical Properties: this compound is a white crystalline powder drugs.comsukl.skjchr.org. It is readily soluble in water, methanol, ethanol, and chloroform (B151607) drugs.comsukl.skresearchgate.netwjpmr.com. Its molecular formula is (C₁₈H₃₁NO₄)₂•C₄H₄O₄, and it has a molecular weight of approximately 766.97 g/mol drugs.comdrugbank.com. The bisoprolol base itself has a molecular formula of C₁₈H₃₁NO₄ and a molecular weight of 325.4 g/mol wikipedia.orgscribd.comnih.gov.
Here is a table summarizing some key computed and experimental properties:
| Property | Value | Source |
| Molecular Formula | C₄₀H₆₆N₂O₁₂ | PubChem nih.gov |
| Molecular Weight | 767.0 g/mol (Computed) / 766.97 (Average) | PubChem nih.gov, DrugBank drugbank.com |
| Physical Description | White crystalline powder / Solid | Drugs.com drugs.com, PubChem nih.gov, Cbg-meb.nl sukl.sk, Geneesmiddeleninformatiebank geneesmiddeleninformatiebank.nl, Journal of Chemical Health Risks jchr.org |
| Solubility in Water | Readily soluble / Very soluble | Drugs.com drugs.com, ResearchGate researchgate.net, WJPMR wjpmr.com, Cbg-meb.nl sukl.sk, Asian Journal of Pharmaceutics asiapharmaceutics.info |
| Solubility in Methanol | Readily soluble / Very soluble | Drugs.com drugs.com, ResearchGate researchgate.net, WJPMR wjpmr.com, Cbg-meb.nl sukl.sk, Asian Journal of Pharmaceutics asiapharmaceutics.info |
| Solubility in Ethanol | Readily soluble | Drugs.com drugs.com, ResearchGate researchgate.net, WJPMR wjpmr.com |
| Solubility in Chloroform | Readily soluble | Drugs.com drugs.com, ResearchGate researchgate.net, WJPMR wjpmr.com |
| Melting Point | 100-103 °C | PubChem nih.gov |
| LogP | 2.2 | PubChem nih.gov |
Polymorphism: Research has identified the existence of different crystalline forms (polymorphs) of this compound, including two anhydrous forms (Form I and Form II) and a hydrate (B1144303) form iaea.orgx-mol.comresearchgate.net. Studies utilizing techniques such as FT-IR spectroscopy, X-ray powder diffraction (XRPD), dynamic vapor sorption (DVS), and thermoanalytical methods have been employed to characterize these forms iaea.orgx-mol.comresearchgate.net. These studies have shown that Form I and Form II have distinct melting points and that Form II and the hydrate can transform into Form I under higher temperatures iaea.orgx-mol.comresearchgate.net. The relationship between Form I and Form II is enantiotropic, with an enantiotropic point around 40–45 °C iaea.orgx-mol.comresearchgate.net. Despite the existence of these forms, solubility studies have indicated that all prepared forms are highly soluble, with no observed difference in solubility between them iaea.orgx-mol.com. Some sources suggest that based on current full-scale batch analysis, this compound exists as a single crystal modification and is not a polymorph, or that no relevant data on polymorphism could be found in the literature at the time of assessment sukl.skgeneesmiddeleninformatiebank.nlcbg-meb.nl. However, other studies clearly report and characterize different polymorphic forms iaea.orgx-mol.comresearchgate.net.
Stability: The stability of this compound under various stress conditions is another key area of scientific inquiry. Studies have investigated its stability in different media (water, acid, base), at varying temperatures, and under light exposure ukim.mkindexcopernicus.comscispace.comejpmr.com. This compound has demonstrated good stability in solution above pH 5 tandfonline.com. Research indicates that temperature has a significant effect on its stability scispace.com. Forced degradation studies have shown that this compound can degrade under conditions such as acid and base hydrolysis, oxidation, and exposure to heat and light, leading to the formation of various degradation products ukim.mkindexcopernicus.comejpmr.com. For instance, acid hydrolysis can lead to the transformation of bisoprolol into specific impurities ukim.mk. The stability of this compound in the presence of different excipients used in formulations is also studied to ensure product quality and shelf life wjpmr.comtandfonline.com.
Solubility and Dissolution: As a Biopharmaceutics Classification System (BCS) Class I drug, this compound is characterized by high solubility and high permeability asiapharmaceutics.infojchr.org. Research confirms its high solubility in various solvents, including water drugs.comsukl.skresearchgate.netwjpmr.comasiapharmaceutics.info. Dissolution studies are conducted to understand the rate and extent to which this compound dissolves from dosage forms, which is critical for its absorption asiapharmaceutics.infojchr.org. Studies have shown that this compound exhibits rapid and complete release in dissolution media simulating physiological conditions asiapharmaceutics.infojchr.org.
Research into these fundamental aspects of this compound provides a scientific basis for its development, formulation, and quality control within the pharmaceutical industry.
Molecular and Cellular Pharmacology of Bisoprolol Fumarate
Mechanism of Action at Beta-1 Adrenoceptors
Bisoprolol (B1195378) acts as a competitive antagonist at beta-1 adrenoceptors. qingmupharm.com This means it competes with endogenous agonists like epinephrine (B1671497) for binding sites on the receptor. qingmupharm.com By occupying these sites, bisoprolol prevents the agonists from binding and initiating the typical sympathetic response. qingmupharm.comcvpharmacology.com
Ligand-Receptor Binding Interactions
Bisoprolol binds to beta-1 adrenoceptors with high affinity. caymanchem.comtocris.com Studies using radioligand binding assays have quantified the binding affinity of bisoprolol for the human beta-1 adrenoceptor. For instance, the reported Ki value for bisoprolol at the human beta-1 receptor is approximately 25 nM. caymanchem.com The interaction involves competitive binding at the orthosteric site where endogenous catecholamines would normally bind. qingmupharm.comcvpharmacology.com Kinetic studies have shown that bisoprolol exhibits a slower dissociation rate from the beta-1 adrenoceptor compared to some other beta-blockers like metoprolol (B1676517) and atenolol (B1665814), which contributes to its sustained effect. nih.govbiorxiv.org
Intracellular Signaling Cascade Modulation (e.g., Gs protein, adenylate cyclase, cAMP pathways)
Beta-1 adrenoceptors are G protein-coupled receptors primarily coupled to the Gs heterotrimeric G-protein. cvpharmacology.comwikipedia.orgnih.gov Upon activation by agonists, the Gs protein dissociates, and its alpha subunit activates adenylyl cyclase. cvpharmacology.comwikipedia.orgnih.gov Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cvpharmacology.comwikipedia.orgnih.gov Increased intracellular cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to increased heart rate and contractility. cvpharmacology.comwikipedia.orgnih.gov
Bisoprolol, as a beta-1 adrenoceptor antagonist, blocks the binding of agonists, thereby preventing the activation of the Gs protein. qingmupharm.comcvpharmacology.com This inhibition leads to a decrease in adenylyl cyclase activity and consequently reduces the production of cAMP. qingmupharm.comcvpharmacology.com The reduction in cAMP levels attenuates the activation of PKA, ultimately leading to a decrease in the phosphorylation of PKA substrates involved in cardiac excitation-contraction coupling. qingmupharm.comcvpharmacology.com
While primarily known for blocking cAMP production via Gs protein inhibition, some studies suggest that at high concentrations, certain beta-blockers, including bisoprolol, might influence cAMP production through interactions with other receptors, such as alpha-2 adrenoceptors, suggesting potential cross-reactivity. biorxiv.org However, the primary mechanism at therapeutic concentrations involves the inhibition of the Gs-adenylyl cyclase-cAMP pathway downstream of beta-1 receptor blockade. qingmupharm.comcvpharmacology.com
Impact on Calcium Influx Regulation
The beta-1 adrenoceptor-mediated signaling cascade significantly impacts calcium handling in cardiac cells. Activation of PKA, downstream of increased cAMP, leads to the phosphorylation of L-type calcium channels (LTCCs) in the cardiac cell membrane. cvpharmacology.comwikipedia.orgnih.gov This phosphorylation increases the open probability of these channels, resulting in enhanced influx of extracellular calcium into the cell during action potentials. cvpharmacology.comwikipedia.orgnih.gov Increased intracellular calcium then triggers the release of calcium from the sarcoplasmic reticulum, leading to stronger myocardial contractions (positive inotropy). cvpharmacology.comnih.gov PKA also phosphorylates phospholamban, which enhances the activity of SERCA (sarcoplasmic/endoplasmic reticulum calcium ATPase), promoting calcium reuptake into the sarcoplasmic reticulum and influencing relaxation. wikipedia.org
By blocking beta-1 adrenoceptors and reducing the cAMP/PKA pathway activity, bisoprolol attenuates the phosphorylation of LTCCs. qingmupharm.comcvpharmacology.com This reduces the influx of extracellular calcium into cardiac myocytes. qingmupharm.comcvpharmacology.com The decreased calcium influx contributes to a reduction in the release of calcium from the sarcoplasmic reticulum, resulting in decreased myocardial contractility (negative inotropy). qingmupharm.compatsnap.comnih.gov This effect, along with a reduction in heart rate (negative chronotropy) due to decreased PKA-mediated phosphorylation of proteins involved in pacemaker activity in the sinoatrial node, reduces the heart's workload and oxygen demand. qingmupharm.compatsnap.comnih.govcvpharmacology.com
Beta-Adrenoceptor Selectivity Profile
Bisoprolol is characterized as a cardioselective beta-blocker, demonstrating a higher affinity for beta-1 adrenoceptors compared to beta-2 adrenoceptors. qingmupharm.commedex.com.bdconsensus.app This selectivity is a key pharmacological property that contributes to its clinical profile.
Quantitative Assessment of Beta-1 Selectivity
The beta-1 selectivity of bisoprolol has been quantitatively assessed through various in vitro and in vivo studies. In vitro binding studies using cloned human adrenoceptors have shown bisoprolol to be significantly more selective for beta-1 receptors over beta-2 receptors. caymanchem.comtocris.com For example, a reported beta-1/beta-2 selectivity ratio for bisoprolol is approximately 100-fold in some assays. tocris.com Other studies have indicated a selectivity ranging from 11 to 15 times more selective for β1 over β2. wikipedia.org
Quantitative assessment can also involve evaluating the drug's effects on physiological responses mediated by beta-1 and beta-2 receptors. Studies in healthy volunteers have assessed the impact of bisoprolol on responses to beta-2 adrenergic stimulation, such as changes in heart rate, serum potassium, glucose, and insulin (B600854) levels induced by terbutaline (B1683087) (a beta-2 agonist). researchgate.netnih.gov These studies help to demonstrate the relative blockade of beta-1 versus beta-2 receptors at different doses. researchgate.netnih.gov While bisoprolol exhibits significant beta-1 selectivity at lower doses, this selectivity may diminish at higher doses (e.g., 20 mg or higher), where it can also inhibit beta-2 adrenoceptors. medcentral.comtsijournals.com
Comparative Selectivity with Other Cardioselective Agents
Bisoprolol's beta-1 selectivity has been compared to that of other cardioselective beta-blockers, such as atenolol and metoprolol. Research suggests that bisoprolol generally exhibits a higher degree of beta-1 selectivity compared to atenolol and metoprolol. consensus.appwikipedia.orgresearchgate.net For instance, studies comparing the effects on beta-2 mediated responses have indicated that bisoprolol is more beta-1 selective than atenolol at comparable beta-1 blocking doses. researchgate.netnih.gov
However, comparisons with newer agents like nebivolol (B1214574) have yielded mixed results regarding the degree of beta-1 selectivity, with some studies suggesting nebivolol may be more selective while others indicate higher selectivity for bisoprolol depending on the assay used. wikipedia.orgtandfonline.com
The comparative selectivity profile is important as it influences the likelihood of dose-related side effects mediated by beta-2 receptor blockade, such as bronchoconstriction in patients with respiratory conditions. consensus.apppatsnap.com The higher beta-1 selectivity of bisoprolol at typical therapeutic doses contributes to a lower potential for such effects compared to less selective or non-selective beta-blockers. consensus.apppatsnap.com
Here is a table summarizing some comparative beta-1 selectivity data:
| Beta-Blocker | Approximate Beta-1/Beta-2 Selectivity Ratio | Source(s) |
| Bisoprolol | 11-15 fold wikipedia.org, ~100 fold tocris.com | tocris.comwikipedia.org |
| Atenolol | 4.7 fold tandfonline.com | tandfonline.com |
| Metoprolol | 2.3 fold tandfonline.com | tandfonline.com |
| Nebivolol | Higher than Bisoprolol in some studies, lower in others wikipedia.orgtandfonline.com | wikipedia.orgtandfonline.com |
Note: Selectivity ratios can vary depending on the experimental methods and conditions used.
Dose-Dependent Shifts in Receptor Affinity
Bisoprolol fumarate (B1241708) is characterized as a cardioselective beta-1 blocker, demonstrating a preferential affinity for beta-1 adrenoceptors over beta-2 adrenoceptors. nih.govwikipedia.orgmetabolomicsworkbench.orgfishersci.co.ukwikipedia.orgnih.govnih.govnih.govnih.govuni.lufishersci.se This selectivity is a key pharmacological property, contributing to a reduced potential for effects mediated by beta-2 receptors, such as bronchoconstriction. However, this cardioselectivity is not absolute. At higher doses, the selectivity of bisoprolol fumarate diminishes, and it can begin to exert blocking effects on beta-2 adrenoceptors, which are predominantly located in the bronchial and vascular musculature. metabolomicsworkbench.orgfishersci.co.ukwikipedia.orgnih.govnih.govuni.lufishersci.sefishersci.at This indicates a dose-dependent aspect to its receptor binding profile, where the initial high selectivity for beta-1 receptors observed at lower, therapeutic doses becomes less pronounced as the concentration increases. Studies have indicated that bisoprolol has a significantly higher affinity for beta-1 receptors compared to beta-2 receptors, reported to be approximately 19-fold greater. fishersci.com
The dose-dependent nature of bisoprolol's receptor affinity can be illustrated by considering its binding across different receptor subtypes:
| Receptor Subtype | Affinity at Therapeutic Doses | Affinity at Higher Doses (>20 mg) |
| Beta-1 Adrenoceptor | High (Primary Target) | High |
| Beta-2 Adrenoceptor | Low | Increased (Blocking Effect Observed) metabolomicsworkbench.orgfishersci.co.ukwikipedia.orgnih.govnih.govuni.lufishersci.sefishersci.at |
Pharmacodynamic Contributions Beyond Direct Beta-1 Adrenoceptor Blockade
Influence on Renin Secretion Pathways (e.g., juxtaglomerular epithelioid cells)
A significant pharmacodynamic contribution of this compound is its influence on the renin-angiotensin-aldosterone system (RAAS). Beta-1 adrenoceptors are present in the juxtaglomerular cells of the kidneys. nih.govguidetopharmacology.org By blocking these beta-1 receptors in the juxtaglomerular apparatus, this compound effectively reduces the release of renin. nih.govnih.govguidetopharmacology.orgnih.govamazonaws.comnih.gov The inhibition of renin release is a crucial step in the cascade of the RAAS, ultimately leading to a reduction in the production of angiotensin I and subsequently angiotensin II. nih.govnih.govguidetopharmacology.orgamazonaws.comnih.gov This action contributes to the lowering of blood pressure and is a notable pharmacodynamic effect distinct from its direct cardiac beta-1 blockade.
Structure-Activity Relationships (SAR) of this compound and Related Analogs
The pharmacological activity of this compound is intimately linked to its chemical structure. As a synthetic phenoxy-2-propanol derivative and a beta-1 selective adrenergic antagonist, its structure dictates its interaction with adrenoceptors. nih.gov The SAR of beta-blockers, including bisoprolol, is often discussed in relation to the structure of adrenergic agonists due to their structural similarities. chem960.com
Identification of Key Pharmacophoric Elements
Analysis of the structure-activity relationships of aryloxypropanolamines, the class to which bisoprolol belongs, reveals key pharmacophoric elements essential for their beta-blocking activity. These elements typically include an aromatic ring, an oxypropanolamine side chain, and a secondary amine group. For optimal beta-blocking activity, the amino group must be a secondary amine. chem960.com The presence of a hydroxyl group on the propanolamine (B44665) chain is also crucial for activity. The arrangement and spatial orientation of these functional groups are critical for effective binding to the beta-adrenergic receptor.
Analysis of Side Chain Conformation and Receptor Binding
The conformation of the side chain in aryloxypropanolamines plays a significant role in their ability to bind to and block beta-adrenergic receptors. The side chain, particularly the portion containing the hydroxyl and amine groups, can adopt a conformation that allows these key functional groups to be positioned in a spatial arrangement conducive to interacting with specific amino acid residues within the receptor binding site. wikipedia.org This conformational flexibility and the resulting spatial presentation of the pharmacophoric elements are vital for high-affinity binding and effective receptor blockade. Studies suggest that the (S)-enantiomer of bisoprolol, which is present in the racemic mixture of this compound, is primarily responsible for the beta-blocking activity and that its aromatic, amino, and beta-hydroxyl groups interact with specific amino acid side chains in the beta-1 adrenoceptor. The incorporation of an OCH2 group between the aromatic ring and the ethylamine (B1201723) side chain, as seen in bisoprolol, is also a structural feature associated with beta-blocking agents. chem960.com Furthermore, research indicates that aryloxypropanolamines are generally more potent beta-blockers compared to related aryloxyethanolamines. wikipedia.org Alterations to the chain length of the side chain can negatively impact the appropriate binding of functional groups to the receptor site. wikipedia.org
Pre Clinical Pharmacokinetics and Biotransformation of Bisoprolol Fumarate
Absorption Mechanisms and Bioavailability Considerations
Bisoprolol (B1195378) is well absorbed from the gastrointestinal tract. nih.govdrugbank.comdominapharm.com The absolute bioavailability after oral administration is approximately 80-90%. fda.govnih.govdrugbank.comdominapharm.comnih.govtevauk.comcbg-meb.nltg.org.aumpa.sehres.cachemicalbook.comhres.canih.gov This high bioavailability is attributed to nearly complete absorption and a small first-pass effect. nih.govdrugbank.comdominapharm.comnih.gov
Gastrointestinal Absorption Pathways (pre-clinical modeling)
While specific pre-clinical modeling data on detailed gastrointestinal absorption pathways were not extensively detailed in the search results, studies indicate that bisoprolol is well absorbed following oral administration. nih.govdrugbank.comdominapharm.com Physiologically based biopharmaceutics modeling has been used to understand the in vivo dissolution and intestinal absorption of bisoprolol after oral administration, suggesting complete absorption following instant dissolution. nih.gov The Advanced Compartmental Absorption and Transit model has been utilized to describe this process. nih.gov
First-Pass Metabolism Characteristics (non-clinical)
Bisoprolol undergoes minimal first-pass metabolism. nih.govdrugbank.comdominapharm.comnih.gov Non-clinical data indicate that the first-pass metabolism is less than 20%. hres.canih.govhres.cahres.ca Some sources report it to be about 10%. nih.govnih.gov Approximately 50% of the bisoprolol dose is eliminated by non-renal pathways, with the liver playing a significant role in metabolism. fda.govhres.cadrugbank.comdominapharm.comtevauk.comcbg-meb.nlhres.cawikipedia.orgresearchgate.net The major metabolites are products of O-dealkylation and subsequent oxidation to corresponding carboxylic acids, which are inactive. fda.govhres.cadrugbank.comdominapharm.comtevauk.comcbg-meb.nlresearchgate.netnih.gov Bisoprolol is primarily metabolized by CYP3A4, with CYP2D6 playing a minor role. nih.govdrugbank.comresearchgate.net This metabolism appears to be non-stereoselective. fda.govdrugbank.comnih.gov
Influence of Gastrointestinal Motility and Excipients on Absorption
While the search results indicate that bisoprolol absorption is not affected by the presence of food fda.govhres.cadrugbank.comnih.govhres.cachemicalbook.comhres.canih.govhres.cadrugs.com, detailed pre-clinical data specifically on the influence of gastrointestinal motility and excipients on absorption were limited. However, research into Self-Emulsifying Drug Delivery Systems (SEDDS) for bisoprolol fumarate (B1241708) suggests that formulation strategies involving specific excipients can enhance drug release and potentially improve bioavailability, even though bisoprolol already has high bioavailability. jchr.orgjchr.org Studies on other drugs mention that excipients like mannitol (B672) can negatively influence drug absorption by stimulating gastrointestinal motility, while sodium lauryl sulfate (B86663) might improve absorption through solubilization or increased membrane permeability. researchgate.net
Distribution Characteristics and Volume of Distribution
Bisoprolol is rapidly and widely distributed in animal studies. researchgate.netnih.gov The volume of distribution is reported to be approximately 3.5 L/kg. nih.govnih.govdrugbank.comdominapharm.comtevauk.comcbg-meb.nlwikipedia.orgresearchgate.netnih.gov
Tissue Distribution Patterns (pre-clinical animal models)
Studies in rats have shown that bisoprolol is rapidly taken up by tissues. nih.gov After intravenous administration in rats, high levels of radioactivity were found in the lung, kidneys, liver, adrenals, spleen, pancreas, and salivary glands. nih.gov Following oral administration in rats, the highest concentrations occurred in the liver and kidneys. nih.gov Unchanged bisoprolol was the major radioactive constituent in most tissues studied, with the exception of plasma and liver. nih.gov Bisoprolol penetrates the blood-brain barrier and the placental barrier, but only to a small degree in animal models. drugbank.comresearchgate.netnih.gov No accumulation of radioactivity in tissues was observed after repeated dosing in rats. nih.gov
Protein Binding Dynamics
Bisoprolol exhibits low plasma protein binding. nih.gov Binding to serum proteins is approximately 30%. fda.govhres.canih.govdrugbank.comdominapharm.comnih.govtevauk.comcbg-meb.nlhres.cahres.cahres.cawikipedia.orgresearchgate.net This low protein binding suggests that the pharmacokinetics are not significantly influenced by protein-binding interactions. nih.gov
Pharmacokinetic Parameters of Bisoprolol (Summary from various sources)
Placental Transfer Studies (animal models)
Studies in pregnant rats and lactating rats using 14C-bisoprolol have investigated the placental transfer of the compound. When administered orally or intravenously to pregnant rats on the 19th-20th day of gestation, very little radioactivity was transferred to the fetuses through the placenta by either route. researchgate.net Bisoprolol is known to cross the placenta, but only to a small degree in animal studies. nih.govresearchgate.net
Metabolic Pathways and Enzyme Involvement
Bisoprolol is subject to moderate hepatic metabolism. semanticscholar.orgnih.gov Its biotransformation primarily involves oxidative metabolic pathways with no subsequent conjugation. semanticscholar.orgnih.govdrugbank.comnih.gov
Primary Cytochrome P450 Isoforms (CYP3A4, CYP2D6) in Metabolism
Bisoprolol is mainly metabolized by cytochrome P450 (CYP) enzymes. nih.govfrontiersin.orgnih.gov The primary isoforms involved are CYP3A4 and CYP2D6. semanticscholar.orgnih.govdrugbank.comnih.govfrontiersin.orgnih.govtandfonline.com CYP3A4 is reported to be the main enzyme responsible, accounting for approximately 95% of the metabolism, while CYP2D6 plays a minor role, around 5%. drugbank.comnih.govfrontiersin.org However, in vitro studies using recombinant human CYP isoforms suggest that both CYP2D6 and CYP3A4 catalyze the oxidation of bisoprolol enantiomers. nih.govresearchgate.netresearchgate.net In vitro studies have indicated that CYP2D6 exhibits higher catalytic activity for bisoprolol compared to CYP3A4. tandfonline.com Despite this, the contribution of CYP3A4 and CYP2D6 to the total metabolism in human microsomes is estimated to be about 28% and 7%, respectively, due to the higher abundance of CYP3A4. tandfonline.com
Stereoselective Metabolism of Bisoprolol Enantiomers
Bisoprolol exists as a racemic mixture of two enantiomers, (R)-(+) and (S)-(-)-bisoprolol. In vitro metabolic studies using recombinant human CYP isoforms have shown that the metabolism of bisoprolol by CYP2D6 is stereoselective, favoring the (R)-enantiomer (R > S). nih.govresearchgate.netresearchgate.net Conversely, the metabolism mediated by CYP3A4 appears to be non-stereoselective. drugbank.comnih.govresearchgate.netresearchgate.net Studies in humans have shown that the metabolic clearance of (R)-(+)-bisoprolol was slightly larger than that of (S)-(-)-bisoprolol, although the difference was small. researchgate.netnih.gov This suggests that the minor differences in the pharmacokinetics between the enantiomers are mainly attributable to the stereoselectivity in the intrinsic metabolic clearance by CYP2D6 and renal tubular secretion. researchgate.netresearchgate.netnih.gov
Oxidative Metabolic Pathway Elucidation
The metabolism of bisoprolol occurs through oxidative pathways. semanticscholar.orgnih.govdrugbank.comnih.gov The major metabolites are the products of O-dealkylation followed by oxidation to the corresponding carboxylic acids. nih.gov
Characterization of Inactive Metabolites
The metabolites of bisoprolol are polar and are readily eliminated. drugbank.comnih.gov Major metabolites found in plasma and urine are reported to be inactive. drugbank.comnih.govfrontiersin.orgfda.govdominapharm.comhres.cadrugbank.comgeneesmiddeleninformatiebank.nl In humans, the known metabolites are described as labile or possessing no known pharmacologic activity. nih.govfda.govhres.ca
Excretion Mechanisms and Clearance Pathways
Bisoprolol is eliminated from the body through two primary routes: hepatic metabolism and renal excretion of the unchanged drug. drugbank.comfrontiersin.orgfda.govdominapharm.comgeneesmiddeleninformatiebank.nl Elimination occurs equally by both renal and non-renal (hepatic) pathways. drugbank.comfda.govdominapharm.comhres.cageneesmiddeleninformatiebank.nl Approximately 50% of an oral dose is excreted unchanged in the urine, with the remaining 50% excreted as inactive metabolites following hepatic metabolism. drugbank.comfrontiersin.orgfda.govdominapharm.comgeneesmiddeleninformatiebank.nl Less than 2% of the ingested dose is found to be excreted in the feces. drugbank.comfda.gov Tubular secretion plays a role in the renal elimination of bisoprolol. nih.govresearchgate.netresearchgate.netnih.gov
In animal studies, the recovery of 14C-dose in urine was high, ranging from 70-90% in rats, dogs, and monkeys, independent of the administration route. nih.govosti.gov Fecal excretion was approximately 20% in rats and less than 10% in dogs and monkeys. nih.govosti.gov Rats also excreted approximately 10% of the dose in bile after both intravenous and oral administration. nih.govosti.gov
The plasma elimination half-life of unchanged bisoprolol varies across species: approximately 1 hour in rats, 3 hours in monkeys, and 5 hours in dogs. nih.govosti.gov In humans, the plasma elimination half-life is typically between 9-12 hours. fda.govdominapharm.com The total body clearance in healthy humans is approximately 14.2 L/h. drugbank.com
The balanced clearance of bisoprolol, with significant contributions from both hepatic and renal pathways, contributes to its predictable pharmacokinetics. drugbank.comavma.org
Renal Elimination of Unchanged Compound
Renal excretion plays a significant role in the elimination of bisoprolol fumarate, with a portion of the administered dose being eliminated unchanged in the urine across different species. nih.govogyei.gov.hu Studies using bisoprolol-14C have shown that a considerable percentage of the administered radioactivity is recovered in the urine. nih.gov
| Species | Unchanged Bisoprolol Excreted in Urine (% of dose) | Source |
| Rats | ~10 | nih.govogyei.gov.hu |
| Monkeys | ~10 | nih.govogyei.gov.hu |
| Dogs | 30-40 | nih.govogyei.gov.hu |
Tubular secretion is considered to play an important role in the renal elimination of bisoprolol. nih.gov
Hepatic Elimination and Non-renal Pathways
In addition to renal excretion of the unchanged drug, hepatic metabolism and other non-renal pathways contribute to the elimination of this compound. wikipedia.orghres.cascribd.comcbg-meb.nldrugbank.com Approximately 50% of the bisoprolol dose is eliminated by non-renal pathways, primarily involving metabolism in the liver. drugbank.com
Bisoprolol is metabolized in the liver to inactive metabolites. wikipedia.orgcbg-meb.nldominapharm.com The major metabolic pathways involve O-dealkylation followed by oxidation to form corresponding carboxylic acids. nih.gov These metabolites are more polar than the parent compound and are subsequently excreted, mainly via the kidneys. drugbank.com
Studies in rats have shown that after both intravenous and oral administration, high levels of radioactivity are found in the liver, indicating significant hepatic uptake and metabolism. nih.gov
While hepatic metabolism is a major elimination route, bisoprolol is not extensively metabolized by cytochrome P450 II D6 (CYP2D6) in humans, although some sources indicate CYP3A4 as a main metabolizing enzyme and CYP2D6 playing a minor role. drugbank.comfda.govhres.ca Pre-clinical data regarding specific enzyme involvement in animal models is less detailed in the provided snippets, but the formation of inactive metabolites through O-dealkylation and oxidation is consistently reported. nih.gov
Fecal excretion accounts for a smaller portion of the total elimination. In rats, fecal excretion is approximately 20% of the dose, while in dogs and monkeys, it is less than 10%. nih.govogyei.gov.hu Less than 2% of the dose may be excreted in the feces in humans. wikipedia.orgdrugbank.comfda.govhres.cahres.ca
Enterohepatic Recirculation Investigations (pre-clinical)
Investigations into the enterohepatic recirculation of this compound in pre-clinical species have been conducted, particularly in rats. Studies in rats using bisoprolol-14C have shown that approximately 10% of the dose was excreted in the bile after both intravenous and oral administration. nih.govogyei.gov.hu Biliary excretion is a prerequisite for enterohepatic recirculation, where a substance excreted in bile is reabsorbed from the intestine. While biliary excretion has been observed in rats, the extent and significance of enterohepatic recirculation for bisoprolol in pre-clinical species are not extensively detailed in the provided information beyond the observation of biliary excretion.
Synthetic Chemistry and Chemical Structure Research of Bisoprolol Fumarate
Synthetic Routes and Methodologies for Bisoprolol (B1195378) Fumarate (B1241708)
Various synthetic routes have been developed for the production of bisoprolol. These routes typically involve the construction of the core bisoprolol structure, followed by salt formation with fumaric acid. chemicalbook.comgoogle.com
A common multi-step pathway involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol (B94787) to form a key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol (B23825). wipo.intgoogleapis.com This intermediate is then reacted with epichlorohydrin (B41342) to form an epoxide derivative. chemicalbook.com The epoxide undergoes a ring-opening reaction with isopropylamine (B41738) to yield bisoprolol base. chemicalbook.comijper.org Finally, bisoprolol base is reacted with fumaric acid to form bisoprolol fumarate. chemicalbook.comgoogle.com
Another reported route involves the reaction of oxazolidinone sulphonate with 4-hydroxybenzylaldehyde to form oxazolidinone benzaldehyde (B42025), which is then converted to oxazolidone benzylalcohol. google.com This alcohol is subsequently reacted with isopropyl oxitol, followed by alkaline hydrolysis of the oxazolidinone ring to form bisoprolol base. google.com
Optimization of reaction conditions is crucial for improving the yield and purity of this compound. Factors such as temperature, solvent, reaction time, and the choice of catalyst or base play significant roles. For instance, the reaction between 4-hydroxybenzyl alcohol and 2-isopropoxyethanol to form the intermediate 4-((2-isopropoxyethoxy)methyl)phenol can be carried out in the presence of activated silica (B1680970), which is reported to be an improved process. wipo.intgoogleapis.com High reaction temperatures in some processes can lead to higher concentrations of impurities. googleapis.com
Research continues into developing alternative synthetic procedures to address limitations of existing routes, such as yield, purity, and cost-effectiveness. patsnap.comqingmupharm.com Novel methods for synthesizing key intermediates are also being explored. patsnap.comgoogle.com For example, a novel method for synthesizing the intermediate 4-isopropoxyethoxymethylphenol involves starting with 4-hydroxybenzaldehyde, protecting the phenolic hydroxyl group with acetic anhydride, reducing the aldehyde, and then reacting with 2-isopropoxyethanol. This route aims to reduce impurities and improve yield. patsnap.comgoogle.com
Optimization of Reaction Conditions and Yield
Synthesis of Key Intermediates
The synthesis of key intermediates is a critical aspect of this compound production. These intermediates are synthesized and characterized to ensure the quality of the final product. ijper.org
Several precursor compounds are involved in the synthesis of bisoprolol. A key intermediate is 4-((2-isopropoxyethoxy)methyl)phenol, which can be prepared by reacting 4-hydroxybenzyl alcohol with 2-isopropoxyethanol. google.comwipo.int Another important intermediate is an epoxide derivative, such as 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane, formed by the reaction of 4-((2-isopropoxyethoxy)methyl)phenol with epichlorohydrin. chemicalbook.comgoogle.com
Characterization of these intermediates is typically performed using analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography (e.g., HPLC, TLC) to confirm their structure and purity. ijper.orggoogle.com
Research into novel intermediate compounds aims to find more efficient or selective pathways to bisoprolol. For instance, oxazolidinone sulphonate and oxazolidinone benzaldehyde have been described as novel intermediates in one synthetic process. google.com The synthesis and characterization of various related compounds and impurities of bisoprolol are also part of this research, which helps in understanding potential side products and developing methods for their control. ijper.orgresearchgate.net
Preparation and Characterization of Precursor Compounds
Impurity Profiling and Degradation Product Formation Pathways
Impurity profiling and the study of degradation pathways are critical aspects of pharmaceutical development and quality control for this compound. Impurities can originate from the synthesis process or form during storage and handling due to degradation of the active pharmaceutical ingredient (API). google.com
Identification of Synthetic By-products and Process Impurities
Synthetic by-products and process impurities in this compound can arise from incomplete reactions, side reactions, or impurities present in the starting materials. Impurity A, (RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol, is a known specified impurity according to the European Pharmacopoeia and can be formed as a by-product in common synthesis processes of this compound. scispace.comjournalirjpac.comindexcopernicus.com Impurity G, (2RS)-1-[4-[[(2-isopropoxyethoxy)methoxy]methyl]phenoxy]-3-isopropylamino propan-2-ol, is also identified as a process impurity that can arise during the synthesis of the bisoprolol base. akjournals.com Impurity B, described as "(n-propoxy)", is another process impurity that may be present if isopropoxyethanol, used as a starting material, contains small quantities of propoxyethanol. akjournals.com Impurity X has also been identified as a process impurity. akjournals.com Analytical techniques such as Thin Layer Chromatography (TLC), High Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are employed for the identification and characterization of these impurities. Liquid chromatography-mass spectrometry (LC-MS) detection has been used to identify new impurities. google.com
Characterization of Degradation Products under Stress Conditions
This compound is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light. impactfactor.orgijper.orgukim.mkresearchgate.netindexcopernicus.com Forced degradation studies are conducted to understand the inherent stability characteristics of the drug substance and to identify potential degradation products. impactfactor.orgijper.orgresearchgate.netindexcopernicus.com
Studies have shown that this compound is particularly sensitive to hydrolysis, wet heat, and peroxide-treated oxidative conditions, while remaining stable under dry heat and photolysis in some studies. impactfactor.org Other research indicates degradation under thermal and photolytic stress as well. indexcopernicus.com
Under acidic hydrolysis, significant transformation of bisoprolol to Impurity A occurs, along with the formation of Impurities L and D. ukim.mkresearchgate.net Alkaline hydrolysis yields Impurities A, L, Q, G, and K. ukim.mk Oxidative and thermal degradation can produce Impurities A, L, and K. ukim.mk Photodegradation has been reported to result in Impurities A, L, G, and K. ukim.mk Impurity L is identified as 4-[((2RS)-2-hydroxy-3-(isopropylamino)propyl)-oxy]benzaldehyde and is considered a potentially inconvenient impurity due to its difficulty in removal. scispace.comindexcopernicus.com
LC-MS and LC-UV-MS/MS techniques are commonly used to characterize these degradation products based on their mass spectral data and fragmentation patterns. impactfactor.orgijper.orgukim.mk
Here is a summary of degradation products observed under different stress conditions:
| Stress Condition | Observed Degradation Products | References |
| Acid Hydrolysis | Impurity A, Impurity L, Impurity D | ukim.mkresearchgate.net |
| Alkaline Hydrolysis | Impurity A, Impurity L, Impurity Q, Impurity G, Impurity K | ukim.mk |
| Oxidative Degradation | Impurity A, Impurity L, Impurity K | ukim.mk |
| Thermal Degradation | Impurity A, Impurity L, Impurity K, Impurity IA (m/z 749) | ijper.orgukim.mk |
| Photodegradation | Impurity A, Impurity L, Impurity G, Impurity K | ukim.mk |
| Wet Heat | Degradation product (m/z 297) | impactfactor.org |
Proposed Mechanisms of Impurity and Degradant Formation
The formation of impurities and degradants in this compound can be explained by various chemical mechanisms. Impurity A is formed through the hydrolysis of the benzyl (B1604629) ether linkage in bisoprolol. journalirjpac.comindexcopernicus.comakjournals.combookpi.orggoogleapis.com This hydrolysis can occur during synthesis or under hydrolytic stress conditions. Impurity L, a benzaldehyde derivative, can be formed by further oxidation of Impurity A. akjournals.com
Thermal degradation has been reported to induce a nucleophilic substitution reaction, leading to the formation of degradation products. ijper.org One thermal degradation product with a molecular ion peak at m/z 749 has been observed, and a plausible mechanism for its formation has been proposed. ijper.org The formation of NPEG (likely related to polyethylene (B3416737) glycol impurities or degradation) has been shown to be influenced by the presence of water and lactic acid, pH, and drug load, suggesting esterification reactions as a potential mechanism in certain formulations. researchgate.net
The impurity profile is influenced by factors such as the synthesis route, starting material purity, reaction conditions, excipients, and storage conditions. researchgate.net
Chiral Synthesis and Enantiomeric Separation
Bisoprolol contains one chiral center, resulting in two enantiomers, (S)-bisoprolol and (R)-bisoprolol. The S-enantiomer is reported to have significantly higher β-blocking activity compared to the R-enantiomer. mdpi.comresearchgate.netntnu.nonajah.edu Although the drug is often marketed as a racemic mixture, the development of methods for stereoselective synthesis and enantiomeric separation is important for potentially producing enantiopure bisoprolol. mdpi.comntnu.no
Methods for Stereoselective Synthesis of Bisoprolol Enantiomers
Stereoselective synthesis methods aim to produce a specific enantiomer in excess. While many reported syntheses of (S)-bisoprolol utilize stoichiometric amounts of expensive enantiopure starting materials like (R)-epichlorohydrin or (S)-glycidyl tosylate, research is ongoing to develop alternative approaches. mdpi.comntnu.no
Chemoenzymatic protocols have been explored for the synthesis of enantiopure (S)-bisoprolol. One such approach involves the kinetic resolution of a racemic chlorohydrin intermediate, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, catalyzed by lipase (B570770) B from Candida antarctica (CALB). mdpi.comresearchgate.netntnu.nontnu.no This method can yield the R-chlorohydrin with high enantiomeric purity, which is then converted to (S)-bisoprolol. mdpi.comntnu.no While kinetic resolution is limited to a theoretical yield of 50%, techniques like dynamic kinetic resolution or asymmetric synthesis using ketoreductases could potentially overcome this limitation. mdpi.comntnu.no
Another approach involves the use of corresponding chiral epoxides as precursors for the synthesis of bisoprolol enantiomers. nih.gov
Resolution Techniques for Racemic Mixtures
Resolution techniques are used to separate the individual enantiomers from a racemic mixture of bisoprolol. Common methods for enantiomeric separation include chromatographic techniques and resolution using chiral resolving agents. google.comresearchgate.netslideshare.net
High Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs) is a widely used method for the enantioseparation of bisoprolol. ntnu.nogoogle.comresearchgate.netnih.govd-nb.inforesearchgate.net CSPs based on polysaccharides, cyclodextrins, or macrocyclic antibiotics have been successfully employed. researchgate.netnih.gov Separation can be achieved in normal or reversed-phase modes using different mobile phase compositions, often including additives like triethylamine (B128534) or acetic acid to improve resolution. researchgate.netnih.govd-nb.info For example, good enantioseparation of bisoprolol has been achieved using a Chirobiotic V column with a mobile phase of methanol/acetic acid/triethylamine. nih.gov Another study reported successful separation on a Chiralcel OD-H column. ntnu.no Teicoplanin macrocyclic antibiotic CSP (Chirobiotic T) has also been used for the separation and quantification of bisoprolol enantiomers in pharmaceutical products. researchgate.netresearchgate.net
Thin Layer Chromatography (TLC) and High Performance Thin Layer Chromatography (HPTLC) using chiral selectors in the mobile phase, such as (+)-10-camphorsulphonic acid, have also been explored for the enantiomeric separation of this compound. researchgate.net
Resolution of racemic mixtures can also be achieved by forming diastereomeric salts with an optically active resolving acid, followed by fractional crystallization to separate the diastereomers based on their different solubilities. google.comslideshare.net
Capillary electrophoresis (CE) using cyclodextrins as chiral selectors is another technique that has shown promise for the chiral separation of beta-blockers, including bisoprolol. slideshare.netresearchgate.netbch.ro
Polymorphic Forms and Crystallography of this compound
Identification and Characterization of Crystal Forms
Studies have identified at least two anhydrous crystalline forms, designated Form I and Form II, and a hydrate (B1144303) form of this compound researchgate.netiaea.org. These crystalline forms can be characterized using various solid-state analytical methods researchgate.netiaea.org:
X-ray Powder Diffraction (XRPD): XRPD is a primary technique for identifying different crystal structures based on their unique diffraction patterns researchgate.netiaea.org. The theoretical XRPD pattern calculated from a solved 3D crystal structure allows for unambiguous identification of crystalline forms researchgate.net.
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can also be used to differentiate between different crystal structures based on variations in their vibrational spectra researchgate.netiaea.org.
Thermoanalytical Methods (Thermogravimetry and Differential Scanning Calorimetry): These methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA), provide information about the thermal behavior of the polymorphs, including melting points and phase transformations researchgate.netiaea.org. For example, Form I and Form II have shown clearly different melting points researchgate.net. TGA can also indicate the presence of water in hydrate forms google.com.
Dynamic Vapor Sorption (DVS): DVS measures the amount of water vapor absorbed by a solid sample as a function of relative humidity, which can help characterize hydrate forms and assess hygroscopicity researchgate.netiaea.org.
The crystal structure of this compound Form I has been solved using synchrotron X-ray powder diffraction data and refined using density functional techniques researchgate.netcambridge.orgresearchgate.net. Form I crystallizes in the space group P -1 (#2) researchgate.netcambridge.orgresearchgate.net. The structure involves hydrogen bonding between the bisoprolol cation and the fumarate anion, as well as between the cations themselves researchgate.netcambridge.orgresearchgate.net. The crystal structure can be described as alternating layers of hydrophilic and hydrophobic regions researchgate.netresearchgate.net.
Some research suggests that this compound may exist as a single crystal modification in full-scale batches, indicating that the drug substance itself might not be a polymorph in typical manufacturing processes cbg-meb.nl. However, other studies clearly identify and characterize multiple forms researchgate.netiaea.org.
An example of XRPD data used for identification is provided in a patent, showing specific 2θ angles, interplanar distances, and relative intensities for this compound Form I google.comgoogle.com.
| 2θ Angle (° ± 0.2) | Interplanar Distance (Å) | Relative Intensity (%) |
| 6.08 | 14.53 | 100 |
| 12.21 | 7.24 | 15 |
| 18.36 | 4.83 | 25 |
| 19.30 | 4.60 | 30 |
| 20.40 | 4.35 | 35 |
Note: This table is illustrative based on described data google.comgoogle.com. Specific values may vary slightly depending on the source and measurement conditions.
Influence of Crystallinity on Compound Stability
The crystallinity and polymorphic form of a pharmaceutical compound can significantly influence its stability researchgate.nettandfonline.com. Different crystalline forms can exhibit varying susceptibility to degradation pathways such as oxidation or hydrolysis.
Studies on this compound have investigated the stability of its different crystalline forms under various conditions researchgate.netiaea.org. For instance, dynamic vapor sorption measurements revealed that both Form I and Form II became metastable and converted into a hydrate form under high humidity conditions (> 80% RH) researchgate.netiaea.org.
Thermoanalytical studies have shown that Form II and the hydrate form can transform into Form I at higher temperatures researchgate.netiaea.org. This indicates that Form I may be the more thermodynamically stable form under certain conditions. The relationship between Form I and Form II is described as enantiotropic, with an enantiotropic point around 40–45 °C researchgate.netiaea.org.
While solubility is also a property that can be affected by polymorphism, studies on the identified forms of this compound (Form I, Form II, and the hydrate) indicated that all forms were highly soluble, with no significant difference observed between them in various buffer solutions researchgate.netiaea.orgscite.ai.
Research has also explored strategies to enhance the stability of this compound, particularly against oxidative degradation tandfonline.com. Solid dispersion techniques using excipients like hydroxypropyl-beta-cyclodextrin (HP-β-CD) have been investigated tandfonline.com. Spectroscopic studies and XRPD analysis of solid dispersions have shown a transition from a crystalline to a homogeneous amorphous state of this compound, suggesting encapsulation within the excipient matrix tandfonline.com. Kinetic studies indicated that such formulations could significantly increase the shelf life of this compound by shielding it from oxidative stress tandfonline.com.
Advanced Analytical Methodologies for Bisoprolol Fumarate
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic techniques are widely employed for the quantification and purity assessment of Bisoprolol (B1195378) fumarate (B1241708) due to their ability to separate the active compound from impurities and degradation products. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a prominent technique for the analysis of Bisoprolol fumarate, commonly used for its quantification in various dosage forms and for assessing its purity. researchgate.netnajah.edupharmascholars.comresearchgate.netbch.ro Numerous HPLC methods have been developed and validated for this purpose. najah.edupharmascholars.comresearchgate.netbch.ro
A simple and accurate reversed-phase HPLC method for the analysis of this compound in tablets utilized a C18 column with a mobile phase composed of buffer/acetonitrile (B52724) (75:25, v/v, pH 5.6) at a flow rate of 1.0 mL/min, with UV detection at 226 nm. pharmascholars.com This method was validated for linearity, accuracy, limit of detection (LOD), limit of quantitation (LOQ), precision, and specificity. pharmascholars.com Forced degradation studies confirmed the method's specificity, showing good separation of degradation products from the analyte peak. pharmascholars.com Mean recovery percentages for this compound from tablets ranged between 99.87% and 100.43%. pharmascholars.com
Another validated HPLC method for determining this compound in tablets employed an Eclipse XDB C18 column (150 mm x 4.6 mm, 5 µm) with a mobile phase of water/methanol/acetonitrile (50:30:20, v/v/v) at a flow rate of 1 mL/min and UV detection at 225 nm. researchgate.netbch.ro This method demonstrated linearity in two ranges: 0.8 - 80 µg/mL and 80 - 1000 µg/mL. researchgate.netbch.ro The LOD was 1.3 µg/mL and the LOQ was 3.98 µg/mL. researchgate.netbch.ro
A reversed-phase isocratic HPLC method for quantifying this compound in tablet dosage form used a Gracesmart RP18 column (150mm x 4.6mm, 5µm) with a mobile phase of buffer (pH 4.5 with orthophosphoric acid) and acetonitrile in a ratio of 82:18. researchgate.net Detection was performed at 225 nm with a flow rate of 2.0 mL/min. researchgate.net This method showed linearity in the range of 50 to 500 µg/mL with a correlation coefficient of 0.99921. researchgate.net
Ion pair HPLC methods have also been developed for the analysis of this compound, sometimes in combination with other drugs. One such method used an Inertsil ODS-3 C18 column with a mobile phase of acetonitrile/water (50:50 v/v) containing 0.001M sodium heptane (B126788) sulfonic salt as an ion pair agent, detected at 223 nm. This method showed linearity between 20–60 µg/mL and mean recovery values between 98-102%.
Here is a summary of some reported HPLC methods for this compound:
| Method Type | Column | Mobile Phase | Detection Wavelength (nm) | Flow Rate (mL/min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|---|---|---|
| RP-HPLC | C18 | Buffer/Acetonitrile (75:25, pH 5.6) | 226 | 1.0 | Not specified | Not specified | Not specified | pharmascholars.com |
| RP-HPLC | Eclipse XDB C18 | Water/Methanol/Acetonitrile (50:30:20) | 225 | 1.0 | 0.8-80, 80-1000 | 1.3 | 3.98 | researchgate.netbch.ro |
| RP-HPLC | Gracesmart RP18 | Buffer (pH 4.5)/Acetonitrile (82:18) | 225 | 2.0 | 50-500 | Not specified | Not specified | researchgate.net |
| Ion Pair HPLC | Inertsil ODS-3 C18 | Acetonitrile/Water (50:50) + 0.001M Sodium Heptane Sulfonic Salt | 223 | 1.5 | 20-60 | 1 | 4 |
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC offers advantages over traditional HPLC, such as faster analysis times and improved resolution, due to smaller particle size stationary phases. researchgate.net UPLC methods have been developed for the analysis of this compound, including stability-indicating methods. researchgate.net
A stability-indicating UPLC method for the simultaneous determination of this compound and hydrochlorothiazide (B1673439) used an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) at 40 °C with a gradient elution of acetonitrile and phosphate (B84403) buffer (20 mM) at pH 3.0, detected at 225 nm. researchgate.net This method achieved separation in less than 1.5 minutes and was validated according to ICH guidelines. researchgate.net Linearity was observed over the concentration range of 0.5–250 µg/mL for this compound. researchgate.net The LOD and LOQ for this compound were 0.07 µg/mL and 0.21 µg/mL, respectively. researchgate.net
Another study reported UPLC methods for the concurrent quantitation of this compound and perindopril (B612348) arginine, using a flow rate of 0.5 mL/min and detection at 210 nm. nih.gov The linearity range for this compound was 0.5-15 µg/mL. nih.gov The LOD and LOQ for this compound were 0.22 µg/mL and 0.68 µg/mL, respectively. nih.gov
Here is a summary of some reported UPLC methods for this compound:
| Method Type | Column | Mobile Phase | Detection Wavelength (nm) | Flow Rate (mL/min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|---|---|---|
| RP-UPLC | Acquity UPLC BEH C18 | Acetonitrile/Phosphate buffer (gradient, pH 3.0) | 225 | Not specified | 0.5-250 | 0.07 | 0.21 | researchgate.net |
| RP-UPLC | Not specified | Not specified | 210 | 0.5 | 0.5-15 | 0.22 | 0.68 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
LC-MS/MS is a powerful technique for the trace analysis of this compound and the identification and characterization of impurities and degradation products due to its high sensitivity and specificity. dntb.gov.uaresearchgate.netresearchgate.netukim.mkimpactfactor.orgresearchgate.net It is particularly valuable in forced degradation studies to understand the degradation pathways of the drug. dntb.gov.uaresearchgate.netresearchgate.netukim.mkimpactfactor.org
A study utilizing LC-UV-MS/MS for the separation and characterization of Bisoprolol related substances developed a method using a C18 column with formic acid in water and acetonitrile as mobile phases under gradient elution, employing both UV and MS detection. dntb.gov.uaresearchgate.netukim.mk This method was applied to study degradation products formed under hydrolytic stress, heat, and light. dntb.gov.uaresearchgate.netukim.mk Acid hydrolysis was found to produce the most intensive transformation, yielding impurity A, along with impurities L and D. dntb.gov.uaresearchgate.netukim.mk Alkaline hydrolysis resulted in impurities A, L, Q, G, and K, while oxidative and thermal degradation produced impurities A, L, and K. dntb.gov.uaresearchgate.netukim.mk Photodegradation yielded impurities A, L, G, and K. dntb.gov.uaresearchgate.netukim.mk Mass spectral data allowed for the identification of these related substances, and quantification was possible using absorbance measurements at 270 nm. dntb.gov.uaresearchgate.netukim.mk
LC-MS has been used to characterize degradation products of Bisoprolol, with studies identifying impurity A and other degradation products under acidic and alkaline conditions. impactfactor.orgresearchgate.net The molecular ion peak of the acid degradant was found at m/z 257 with specific fragment ions. impactfactor.org
Thermal degradation products of this compound have also been identified using HPLC coupled with Q-TOF micromass (ESI-MS/MS). ijper.org
High-Performance Thin-Layer Chromatography (HPTLC) Techniques
HPTLC is a simple, cost-effective, and relatively fast chromatographic technique that has been applied to the analysis of this compound, including for simultaneous estimation with other drugs and for forced degradation studies. researchgate.netlongdom.orgresearchgate.nettandfonline.com
A TLC-densitometry method was developed for the simultaneous estimation of this compound and hydrochlorothiazide in bulk and tablets. longdom.org Chromatographic separation was performed on aluminum plates precoated with silica (B1680970) gel 60F254 using chloroform (B151607):ethanol:glacial acetic acid (5:1.5:0.2 v/v) as the mobile phase. longdom.org Detection was carried out densitometrically at 225 nm. longdom.org The Rf values were 0.62 for this compound and 0.40 for hydrochlorothiazide. longdom.org The method was linear in the range of 200–1200 ng/spot for this compound. longdom.org Accuracy was assessed by % recovery, found to be 100.02 ± 1.14% for this compound. longdom.org
An HPTLC method for the simultaneous estimation of this compound and telmisartan (B1682998) in bulk and formulation product was developed and validated. researchgate.net Another HPTLC method for concurrent determination of Telmisartan and this compound in tablet dosage form involved a mobile phase of methanol‒ethyl acetate‒glacial acetic acid (6:4:0.1, v/v/v) with detection at specific Rf values (0.52 for this compound). tandfonline.com This method included forced degradation studies and was validated according to ICH guidelines. tandfonline.com
Here is a summary of some reported HPTLC methods for this compound:
| Method Type | Stationary Phase | Mobile Phase | Detection (nm) | Rf Value | Linearity Range (ng/spot) | % Recovery | Reference |
|---|---|---|---|---|---|---|---|
| TLC-Densitometry | Silica gel 60F254 | Chloroform:Ethanol:Glacial Acetic Acid (5:1.5:0.2) | 225 | 0.62 | 200-1200 | 100.02 ± 1.14 | longdom.org |
| HPTLC | Not specified | Methanol‒Ethyl Acetate‒Glacial Acetic Acid (6:4:0.1) | Not specified | 0.52 | 100-500 (ng/band) | Not specified | tandfonline.com |
Spectroscopic Approaches for Structural Elucidation and Degradation Studies
Spectroscopic methods, particularly UV/Vis spectrophotometry, are used for the quantification of this compound and can provide insights into its degradation behavior by monitoring changes in absorbance. researchgate.netnajah.edu
Ultraviolet-Visible (UV/Vis) Spectrophotometry
UV/Vis spectrophotometry is a simple and widely used technique for the quantitative determination of this compound. ijprajournal.comresearchgate.netnajah.edu The method typically involves measuring the absorbance of this compound solutions at a specific wavelength of maximum absorbance. ijprajournal.com
UV spectrophotometric methods have been developed for the estimation of Bisoprolol in pure and bulk dosage forms. najah.edu One study on method validation for UV spectroscopy of this compound involved determining the absorbance at a specific wavelength and optimizing parameters such as the wavelength of maximum absorbance and concentration ranges. ijprajournal.com The method showed excellent linearity with a high correlation coefficient, indicating accuracy, and precision studies demonstrated low relative standard deviations. ijprajournal.com
UV detection is commonly coupled with chromatographic techniques like HPLC and UPLC for the quantification of this compound. pharmascholars.comresearchgate.netbch.roresearchgate.netresearchgate.netnih.govdntb.gov.uaresearchgate.netukim.mk Specific wavelengths frequently used for detection include 225 nm, 226 nm, 270 nm, and 273 nm, depending on the specific method and mobile phase composition. ijprajournal.compharmascholars.comresearchgate.netbch.roresearchgate.netresearchgate.netukim.mkpensoft.net
UV/Vis spectrophotometry can also be applied in degradation studies by monitoring changes in the UV spectrum of this compound under stress conditions. researchgate.netukim.mk For instance, in LC-UV-MS/MS studies, UV detection at 270 nm was used for quantifying Bisoprolol and its related substances during forced degradation studies. researchgate.netukim.mk
Here is a summary of some reported UV/Vis detection wavelengths for this compound:
| Detection Technique | Wavelength (nm) | Application | Reference |
|---|---|---|---|
| UV Spectrophotometry | Specific λmax | Quantification | ijprajournal.com |
| HPLC-UV | 226 | Quantification, Purity | pharmascholars.com |
| HPLC-UV | 225 | Quantification | researchgate.netbch.roresearchgate.net |
| HPLC-UV | 273 | Quantification (USP monograph) | pensoft.net |
| LC-UV-MS/MS | 270 | Quantification, Degradation | dntb.gov.uaresearchgate.netukim.mk |
| UPLC-UV | 225 | Quantification, Stability | researchgate.net |
| HPLC-UV | 223 | Quantification (Ion Pair) | |
| UPLC-UV | 210 | Quantification | nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy for Compound Identity and Compatibility
FTIR spectroscopy is a powerful technique used to confirm the identity of this compound and assess its compatibility with various excipients in pharmaceutical formulations. The IR spectrum of pure this compound exhibits characteristic peaks corresponding to its functional groups. For instance, studies have reported specific absorption frequencies such as 1247.58 cm⁻¹ for C-O stretching, 2880.74 cm⁻¹ for aliphatic C-H stretching, 3076.05 cm⁻¹ for aromatic C-H stretching, and 1714.73 cm⁻¹ for carbonyl C=O stretching. rjpdft.com
Compatibility studies using FTIR involve comparing the spectrum of the pure drug with the spectra of physical mixtures of the drug and excipients, or with the final formulation. The absence of significant shifts in peak positions or the appearance of new peaks in the mixture's spectrum indicates that there are no significant chemical interactions between this compound and the tested excipients. scispace.comscispace.comwisdomlib.org This is a crucial step in pre-formulation studies to ensure the stability and integrity of the drug within the dosage form. rjpdft.com
Electrospray Ionization-Mass Spectrometry (ESI-MS/MS) and Quadrupole-Time-of-Flight (Q-TOF) for Metabolite and Degradant Identification
Mass spectrometry, particularly ESI-MS/MS and Q-TOF MS, is indispensable for the identification and structural characterization of metabolites and degradation products of this compound. ESI-MS is a soft ionization technique suitable for analyzing polar and thermolabile compounds like this compound. impactfactor.orgmdpi.com
Forced degradation studies, which involve exposing this compound to various stress conditions such as acid, base, oxidation, heat, and light, are commonly performed to generate degradation products. ijper.orgijper.orgresearchgate.net LC-MS/MS is frequently coupled with chromatographic separation techniques like HPLC to separate the drug from its degradants before mass analysis. impactfactor.orgresearchgate.net
Studies utilizing Q-TOF MS have been successful in identifying degradation products formed under specific stress conditions, such as thermal degradation. ijper.orgijper.org The high resolution and accurate mass capabilities of Q-TOF MS allow for the determination of the elemental composition of unknown species, aiding in the elucidation of their structures. researchgate.net Fragmentation patterns obtained from MS/MS experiments provide further structural information. impactfactor.orgresearchgate.net For example, acid hydrolysis of this compound has been shown to produce impurity A as a major degradant, along with other impurities, which were characterized by their mass spectral data. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Free Radical Studies
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to detect and study species with unpaired electrons, such as free radicals. EPR spectroscopy has been applied to investigate the formation of free radicals in pharmaceutical products containing this compound under different storage conditions. mdpi.comresearchgate.netscilit.comscilit.comresearchgate.net
Research using X-band (9.3 GHz) EPR spectroscopy has demonstrated that free radicals can form in this compound tablets when exposed to elevated temperatures (e.g., 50 °C) and UVA radiation. mdpi.comresearchgate.netscilit.comscilit.comresearchgate.net The study analyzed parameters such as the amplitude, integral intensity, linewidth of EPR lines, and g factor to characterize the formed radicals. mdpi.comresearchgate.netscilit.comscilit.comresearchgate.net Findings indicate that the content of free radicals is highest after exposure to 50 °C and that storage conditions should protect the product from high temperatures and UVA radiation, aligning with manufacturer recommendations. mdpi.comresearchgate.netscilit.comscilit.comresearchgate.net The lack of microwave saturation of the EPR lines below a certain power level (e.g., 70 mW) suggests the presence of fast spin-lattice relaxation processes in the product. mdpi.comscilit.comscilit.comresearchgate.net
Electrochemical Analytical Procedures (e.g., Voltammetry)
Electrochemical methods, particularly voltammetry, offer sensitive and cost-effective approaches for the analysis and quantification of this compound. Voltammetry involves measuring the current response of an analyte as the applied potential is varied. wisdomlib.org Different voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been applied to the study of this compound. wisdomlib.orgscirp.orgtandfonline.comoalib.com
Studies have explored the electrochemical behavior of this compound at various electrode materials, including bare pyrolytic graphite (B72142) electrodes and modified electrodes like those incorporating single-wall carbon nanotubes or Nafion–titanium (IV) oxide-graphene. scirp.orgtandfonline.comoalib.com These modified electrodes can enhance the sensitivity of the determination. wisdomlib.orgtandfonline.com
For instance, square wave voltammetry has been successfully employed for the quantification of this compound, with optimized parameters to achieve well-defined peaks. scirp.orgtandfonline.com The detection limits achieved by voltammetric methods can be quite low, demonstrating their sensitivity for determining this compound in various matrices, including pharmaceutical preparations and potentially biological samples. scirp.orgtandfonline.comoalib.com
Method Validation and Quality by Design (QbD) Principles in this compound Analysis
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. researchgate.netijcrt.orgasianjpr.com Quality by Design (QbD) principles, while not explicitly detailed in the provided snippets in relation to this compound analysis, emphasize a systematic approach to method development and validation, focusing on understanding and controlling the factors that influence method performance. Key validation parameters assessed for this compound analytical methods include specificity, linearity, accuracy, precision, robustness, and solution stability, often following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.netijcrt.orgasianjpr.compharmascholars.comsaudijournals.combch.rojapsonline.comwisdomlib.orgbibliomed.org
Specificity: Specificity confirms that the method accurately measures the analyte (this compound) without interference from excipients, impurities, or degradation products. researchgate.netijcrt.orgpharmascholars.comsaudijournals.combch.rojapsonline.com Forced degradation studies are often used to demonstrate the specificity of stability-indicating methods, ensuring that degradation peaks are well-separated from the main drug peak. pharmascholars.comjapsonline.com
Linearity: Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range. researchgate.netijcrt.orgasianjpr.compharmascholars.comsaudijournals.combch.rojapsonline.comwisdomlib.orgbibliomed.org This is typically assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²). High correlation coefficients (e.g., > 0.999) indicate excellent linearity. researchgate.netijcrt.orgjapsonline.com
Accuracy: Accuracy measures how close the experimental results are to the true value. researchgate.netijcrt.orgasianjpr.comsaudijournals.combch.rowisdomlib.orgbepls.com It is often evaluated through recovery studies, where known amounts of this compound are added to a matrix (e.g., placebo or sample) and the percentage recovered is determined. researchgate.netijcrt.orgbch.rowisdomlib.org Acceptable recovery percentages (e.g., within 98-102%) demonstrate good accuracy. ijcrt.orgpharmascholars.combch.rowisdomlib.org
Precision: Precision assesses the repeatability and reproducibility of the method. researchgate.netijcrt.orgasianjpr.comsaudijournals.combch.rojapsonline.comwisdomlib.orgbibliomed.org It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netsaudijournals.combch.ro Low RSD values (e.g., < 2%) indicate high precision, both for intra-day (repeatability) and inter-day (intermediate precision) variations. researchgate.netsaudijournals.combch.ro
Table 1 summarizes typical validation parameters and acceptance criteria found in the analysis of this compound.
| Validation Parameter | Acceptance Criteria (Typical) | Reference |
| Specificity | No interference from excipients/degradants | pharmascholars.comjapsonline.com |
| Linearity (R²) | ≥ 0.999 | researchgate.netijcrt.orgjapsonline.com |
| Accuracy (% Recovery) | 98% - 102% | ijcrt.orgpharmascholars.combch.rowisdomlib.org |
| Precision (% RSD) | ≤ 2% (Intra-day and Inter-day) | researchgate.netsaudijournals.combch.ro |
Robustness and Solution Stability
Robustness: Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters. asianjpr.compharmascholars.comsaudijournals.combch.rojapsonline.combibliomed.orgbepls.com This can include changes in mobile phase composition, flow rate, pH of buffer, or column temperature in chromatographic methods. pharmascholars.combepls.com A robust method yields consistent results despite minor variations. pharmascholars.combepls.com
Solution Stability: Solution stability assesses the stability of this compound in the prepared sample and standard solutions over a specific period and under defined storage conditions. pharmascholars.combch.rojapsonline.combibliomed.org Studies involve analyzing solutions stored at different temperatures (e.g., room temperature, 5°C) and time points to ensure the drug concentration remains within acceptable limits. pharmascholars.combch.ro For example, bisoprolol has been found to be stable in solution for at least 8 hours at room temperature. bch.ro
These validation parameters, assessed according to guidelines like ICH, ensure the reliability and suitability of analytical methods for the routine quality control and stability testing of this compound. researchgate.netijcrt.orgasianjpr.comsaudijournals.combch.rojapsonline.combibliomed.org
Detection and Quantitation Limits
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in analytical method validation, defining the sensitivity of a method. The LOD is the lowest concentration of an analyte that can be detected, though not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. These limits are typically calculated based on the standard deviation of the response and the slope of the calibration curve, often using formulas derived from ICH guidelines, such as LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve. nih.govijcrt.org
Various analytical methods have been developed and validated for the determination of this compound, each with its own specific LOD and LOQ values depending on the technique and chromatographic conditions employed. For instance, a validated liquid chromatographic method for this compound in tablets reported an LOD of 0.02 µg/mL (signal-to-noise ratio of 3:1) and an LOQ of 0.05 µg/mL (signal-to-noise ratio of 10:1). pharmascholars.com Another RP-HPLC method for this compound and amlodipine (B1666008) besylate simultaneously reported a DL (Detection Limit) of 2.29 µg/mL for this compound and a QL (Quantitation Limit) of 6.94 µg/mL. japsonline.com In a different RP-HPLC method for bisoprolol and cilnidipine, the estimated LOD and LOQ values for this compound were 0.025 µg/mL and 0.075 µg/mL, respectively. biomedpharmajournal.org A separate HPLC method for this compound determination presented an LOD of 1.3 µg/mL and an LOQ of 3.98 µg/mL, with linearity demonstrated over ranges of 0.8-80 µg/mL and 80-1000 µg/mL. bch.roresearchgate.net Spectrophotometric methods have also been developed, with reported LODs and LOQs. One spectrophotometric method showed LOD and LOQ values of 0.22 µg/mL and 0.66 µg/mL, respectively, with a linear range of 5-25 μg/mL. researchgate.net Another spectrophotometric method using methyl orange complexation reported an LOD of 0.20 μg/mL and an LOQ of 0.66 μg/mL. researchgate.net
The variation in LOD and LOQ values across different studies highlights the impact of the chosen analytical technique, mobile phase composition, stationary phase, detection wavelength, and other chromatographic parameters on the sensitivity of the method. Researchers optimize these parameters to achieve desired sensitivity for specific applications, such as quality control or the analysis of low-concentration samples.
Here is a summary of reported LOD and LOQ values for this compound from various analytical methods:
| Method Type | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC | 0.02 | 0.05 | pharmascholars.com |
| RP-HPLC (with Amlodipine) | 2.29 | 6.94 | japsonline.com |
| RP-HPLC (with Cilnidipine) | 0.025 | 0.075 | biomedpharmajournal.org |
| HPLC | 1.3 | 3.98 | bch.roresearchgate.net |
| Spectrophotometric | 0.22 | 0.66 | researchgate.net |
| Spectrophotometric (Methyl Orange) | 0.20 | 0.66 | researchgate.net |
Stability-Indicating Assay Development and Validation
The development and validation of stability-indicating assays for this compound are critical for monitoring its degradation and ensuring the quality and safety of drug products throughout their shelf life. A stability-indicating method is analytically validated to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. pharmascholars.comnih.gov This is typically achieved by subjecting the drug substance and drug product to various stress conditions, such as acid hydrolysis, alkaline hydrolysis, oxidation, thermal degradation, and photolytic degradation, as recommended by ICH guidelines. pharmascholars.comjapsonline.comnih.govresearchgate.netukim.mk
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used technique for developing stability-indicating assays for this compound due to its ability to separate the active compound from potential degradation products. pharmascholars.comjapsonline.comnih.govijpsjournal.com Method development involves optimizing chromatographic parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of buffer/water with organic solvents like acetonitrile or methanol), flow rate, and detection wavelength (commonly around 226 nm or 230 nm, where this compound shows significant UV absorbance). pharmascholars.comjapsonline.combch.roresearchgate.netnih.govijpsjournal.com The goal is to achieve adequate resolution between the peak of this compound and the peaks of its degradation products and impurities. pharmascholars.comjapsonline.comresearchgate.netukim.mk
Validation of a stability-indicating assay for this compound involves assessing several parameters according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, LOD, and LOQ. ijcrt.orgpharmascholars.comjapsonline.comnih.govijpsjournal.com
Specificity is a key aspect, demonstrated by the ability of the method to unequivocally assess the analyte in the presence of potential interferences, including degradation products and excipients. pharmascholars.comjapsonline.comnih.govukim.mk Forced degradation studies are essential for demonstrating specificity. Analysis of stressed samples helps identify and separate degradation peaks from the main drug peak. pharmascholars.comjapsonline.comnih.govresearchgate.netukim.mk Studies have shown that this compound can undergo degradation under various stress conditions, such as acid hydrolysis, alkaline hydrolysis, oxidation, thermal stress, and photolytic conditions, with varying degrees of degradation observed depending on the specific conditions applied. pharmascholars.comjapsonline.comresearchgate.net For example, one study reported significant degradation under oxidizing conditions (up to 23.25%), alkaline conditions (approximately 12.74%), and acidic conditions (approximately 15.62%). pharmascholars.com Another study found this compound to be susceptible to acid-stressed conditions, while being stable under alkali, oxidative, thermal, photolytic, and humidity-stressed conditions when in combination with amlodipine besylate. japsonline.com LC-UV-MS/MS has been used to characterize the structural identity of degradation products formed under stress conditions, further supporting the specificity of the method. researchgate.netukim.mk
Linearity is established by demonstrating that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. pharmascholars.comjapsonline.combch.ronih.gov Accuracy is assessed by determining the closeness of agreement between the value found and the accepted true value, often through recovery studies by the standard addition method. ijcrt.orgpharmascholars.comjapsonline.comnih.gov Precision is evaluated by assessing the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijcrt.orgpharmascholars.comjapsonline.combiomedpharmajournal.orgnih.gov Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters. pharmascholars.comjapsonline.combiomedpharmajournal.orgnih.gov
Several validated stability-indicating RP-HPLC methods have been reported for the quantification of this compound in bulk drug and pharmaceutical dosage forms, including in combination with other drugs like amlodipine besylate or telmisartan. pharmascholars.comjapsonline.comnih.govijpsjournal.com These methods have demonstrated satisfactory validation parameters in accordance with ICH guidelines and have been successfully applied for routine quality control analysis and stability studies. pharmascholars.comjapsonline.comnih.govijpsjournal.com
Here is a summary of stress conditions and observed degradation for this compound:
| Stress Condition | Observed Degradation | Reference |
| Oxidizing | Major degradation (up to 23.25%) | pharmascholars.com |
| Alkaline | Approximately 12.74% degradation; produced impurities A, L, Q, G, K | pharmascholars.com |
| Acidic | Approximately 15.62% degradation; most intensive transformation to impurity A, L, D | pharmascholars.comresearchgate.netukim.mk |
| Thermal | 10.65% degradation; produced impurities A, L, K | pharmascholars.com |
| Photolytic | 14.39% degradation; produced impurities A, L, G, K | pharmascholars.com |
| Humidity | Stable (in combination with Amlodipine) | japsonline.com |
Pharmaceutical Formulation Research and Stability of Bisoprolol Fumarate
Pre-formulation Studies and Excipient Compatibility
Pre-formulation studies are critical for understanding the intrinsic properties of Bisoprolol (B1195378) Fumarate (B1241708) and guiding the selection of appropriate excipients and formulation strategies. These studies assess the physicochemical characteristics of the drug substance and its compatibility with commonly used pharmaceutical aids.
Drug-Excipient Interaction Assessments (e.g., FTIR, DSC)
Assessing potential interactions between Bisoprolol Fumarate and excipients is vital to prevent degradation or changes in the drug's properties within the final dosage form. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning calorimetry (DSC) are commonly employed for these assessments.
FTIR spectroscopy is used to examine the vibrational spectra of the drug, excipients, and their physical mixtures. Changes in peak positions or the appearance of new peaks in the mixture's spectrum, compared to the individual components, can indicate chemical interactions. Studies have shown that FTIR spectroscopy can be used to evaluate the compatibility of this compound with various excipients, with results indicating compatibility when no significant changes in characteristic peaks are observed in the drug-excipient mixtures. rjpdft.comscispace.comijpsr.com For example, the IR spectra of pure this compound show characteristic peaks corresponding to functional groups such as C-O stretching (around 1247.58 cm⁻¹), Aliphatic C-H Stretching (around 2880.74 cm⁻¹), Aromatic C-H Stretching (around 3076.05 cm⁻¹) and carbonyl C=O stretching (around 1714.73 cm⁻¹). rjpdft.com Studies evaluating physical mixtures of this compound with excipients like lactose, sodium starch glycolate, crospovidone, HPMC, and guar (B607891) gum using FTIR have indicated no significant changes in these characteristic peaks, suggesting compatibility. rjpdft.com
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature and time. It is used to determine thermal properties such as melting point and to detect potential interactions between components in a mixture by observing shifts or disappearance of endothermic or exothermic peaks. The DSC curve of pure this compound typically shows a sharp endothermic peak around its melting point, reported to be approximately 100-104 °C. rjpdft.comijpsr.comnih.gov Compatibility studies using DSC involve analyzing the thermograms of this compound alone and in combination with excipients. If the characteristic melting peak of this compound remains unchanged or shows only minor shifts in the presence of excipients, it suggests compatibility. rjpdft.comijpsr.com Conversely, significant changes in peak shape, position, or the appearance of new peaks can indicate interactions. Studies have utilized DSC to assess the compatibility of bisoprolol hemifumarate with excipients like cellulose (B213188) microcrystalline, hydroxypropyl methylcellulose (B11928114), and croscarmellose sodium, finding them compatible. epa.gov However, interactions have been observed with excipients such as stearic acid, magnesium stearate, lactose, sodium starch glycolate, and starch. epa.gov
Physicochemical Characterization of Drug Substance for Formulation Development
A thorough understanding of the physicochemical properties of this compound is fundamental for rational formulation design. This includes evaluating properties such as melting point, solubility, particle size, bulk density, tapped density, and powder flow properties. These characteristics influence the selection of manufacturing processes (e.g., direct compression, granulation) and the performance of the final dosage form.
This compound is known to be highly water soluble. farmaciajournal.comtandfonline.com Its melting point is reported to be around 100-104 °C. rjpdft.comijpsr.comnih.gov Pre-compression parameters such as bulk density, tapped density, Hausner's ratio, and compressibility index are assessed to determine the flowability and compaction properties of the drug substance and its blends with excipients. Good flow properties are essential for uniform die filling during tablet compression. ijpsr.com Studies have evaluated these parameters for this compound powder blends, with results indicating good flow properties based on values like Hausner's ratio and compressibility index. ijpsr.com The physicochemical characterization helps in predicting the behavior of the drug during processing and within the final formulation, contributing to the development of stable and consistent dosage forms. wjpmr.compharmaexcipients.com
Forced Degradation Studies and Degradation Kinetics
Forced degradation studies, also known as stress testing, are conducted to evaluate the stability of this compound under various harsh conditions that it might encounter during manufacturing, storage, or handling. These studies help in identifying potential degradation pathways and products, which is crucial for developing stability-indicating analytical methods and determining appropriate storage conditions and shelf life. ijper.orgindexcopernicus.com
Hydrolytic Degradation (Acidic, Basic, Neutral Conditions)
Hydrolysis is a significant degradation pathway for many pharmaceuticals, involving the cleavage of chemical bonds by reaction with water. This compound's stability under acidic, basic, and neutral hydrolytic conditions has been investigated.
Studies have shown that this compound is susceptible to hydrolysis, particularly under acidic conditions. ukim.mkpharmascholars.comresearchgate.netimpactfactor.org Acid hydrolysis has been reported to cause the most intensive transformation of bisoprolol, leading to the formation of specific degradation products, including impurity A, along with impurities L and D. ukim.mkresearchgate.net Alkaline hydrolysis also results in degradation, producing impurities such as A, L, Q, G, and K. ukim.mkresearchgate.net Neutral hydrolysis conditions (e.g., in water) have shown varying degrees of degradation depending on the study conditions, with some reports indicating relative stability in neutral medium while others show degradation over longer periods or at elevated temperatures. ijper.orgindexcopernicus.comimpactfactor.org
For example, one study reported approximately 15.62% degradation under acidic conditions (0.1N HCl, refluxed for 1 hour at 60°C) and approximately 12.74% degradation under alkaline conditions (0.1N NaOH, refluxed for 1 hour at 60°C). pharmascholars.com Another study using 1 M hydrochloric acid at 60 °C for 1 hour and 1 M sodium hydroxide (B78521) at 60 °C for 3 hours also demonstrated significant degradation under both acidic and alkaline conditions. ukim.mk
Oxidative Degradation Pathways
Oxidative degradation involves the reaction of the drug substance with oxidizing agents, such as peroxides or atmospheric oxygen. This can lead to changes in the chemical structure and loss of potency.
This compound has been subjected to oxidative stress conditions to understand its susceptibility to oxidation. Studies using hydrogen peroxide (e.g., 1% or 30% H₂O₂) have shown that oxidative degradation occurs, leading to the formation of specific degradation products. indexcopernicus.comukim.mkpharmascholars.comresearchgate.net Impurities A, L, and K have been identified among the oxidative degradation products. ukim.mkresearchgate.net
One study reported major degradation up to 23.25% under oxidizing conditions (1% hydrogen peroxide solution, refluxed for 1 hour at 60°C). pharmascholars.com Another study using 30% H₂O₂ showed a decrease in drug content to 96.91% after exposure. indexcopernicus.com The degradation of bisoprolol can occur by cleavage of the benzyl (B1604629) ether followed by oxidation to produce an aldehyde, or by direct oxidation at the benzyl carbon yielding an ester product. tandfonline.com
Thermal and Photolytic Degradation Processes
Thermal degradation is induced by elevated temperatures, while photolytic degradation is caused by exposure to light. Both can impact the stability of the drug substance and the finished product.
This compound's stability under thermal stress has been evaluated by exposing the drug to elevated temperatures. Studies have shown that thermal degradation can occur, resulting in the formation of degradation products. ukim.mkpharmascholars.comresearchgate.net Impurities A, L, and K have been identified as products of thermal degradation. ukim.mkresearchgate.net
One study reported 10.65% degradation under thermal conditions (80°C for 3 hours). pharmascholars.com Another study indicated that exposure to 105°C for one hour caused no change in assay content, while a combination of heat (40°C or 50°C) and humidity (75% RH) for one month led to a decrease in drug assay. indexcopernicus.com Thermal degradation in tablet formulations has also been linked to interactions with excipients, such as dicalcium phosphate (B84403) anhydrous, particularly in the presence of moisture, which can create an acidic microenvironment that accelerates degradation. tandfonline.com
Photolytic degradation studies involve exposing this compound to light, often UV light. These studies assess the drug's sensitivity to light-induced degradation. This compound has been found to be unstable upon exposure to sunlight or UV light. indexcopernicus.comukim.mkpharmascholars.com Photodegradation has been shown to produce impurities A, L, G, and K. ukim.mkresearchgate.net
One study reported 14.39% degradation under photolytic conditions (exposed to UV-Light for 200 Watts/m²). pharmascholars.com Another study showed that exposure to sunlight for 72 hours, with temperatures between 35-40°C, resulted in a decrease in drug content to 95.73%. indexcopernicus.com
Data Tables
Based on the search results regarding forced degradation studies, a summary of degradation under various conditions can be presented in a table.
| Stress Condition | Conditions | Observed Degradation / Impurities Formed | Source |
| Acid Hydrolysis | 1 M HCl, 60°C, 1 hr | Most intensive transformation; Impurities A, L, D | ukim.mkresearchgate.net |
| Acid Hydrolysis | 0.1N HCl, 60°C, 1 hr (refluxed) | ~15.62% degradation | pharmascholars.com |
| Acid Hydrolysis | 3N HCl, 48 hr (refluxed) | Degradants formed were already identified in literature | ijper.org |
| Alkaline Hydrolysis | 1 M NaOH, 60°C, 3 hr | Impurities A, L, Q, G, K | ukim.mkresearchgate.net |
| Alkaline Hydrolysis | 0.1N NaOH, 60°C, 1 hr (refluxed) | ~12.74% degradation | pharmascholars.com |
| Alkaline Hydrolysis | 0.1N NaOH, 1 hr (room temperature) | Drug content decreased to 91.60% | indexcopernicus.com |
| Neutral Hydrolysis | Water, 70°C, 1 hr (refluxed) | Not specified in detail in the provided snippets, but studied. pharmascholars.com | pharmascholars.com |
| Neutral Hydrolysis | Solution form, 48 hr (refluxed) | Sufficient stability; no degradation products formed (in one study) | ijper.org |
| Oxidative Degradation | 3 vol. % H₂O₂ | Impurities A, L, K | ukim.mkresearchgate.net |
| Oxidative Degradation | 1% H₂O₂, 60°C, 1 hr (refluxed) | Up to 23.25% degradation | pharmascholars.com |
| Oxidative Degradation | 30% H₂O₂, 1 hr (room temperature) | Drug content decreased to 96.91% | indexcopernicus.com |
| Oxidative Degradation | 30% v/v H₂O₂, ambient temperature, 48 hours | Molecular ion peak at m/z 237 | impactfactor.org |
| Thermal Degradation | 105°C, 1 hr | No change in assay content | indexcopernicus.com |
| Thermal Degradation | 80°C, 3 hr | 10.65% degradation | pharmascholars.com |
| Thermal Degradation | Heat (unspecified conditions) | Impurities A, L, K | ukim.mkresearchgate.net |
| Thermal Degradation | Solid form, 80°C, 7 days | Degradation products formed, identified by HPLC and MS | ijper.org |
| Thermal Degradation | Wet heat (70°C, 48 hours reflux) | Molecular ion peak at m/z 297 | impactfactor.org |
| Photolytic Degradation | UV-Light, 200 Watts/m² | 14.39% degradation | pharmascholars.com |
| Photolytic Degradation | Sunlight, 35-40°C, 72 hr | Drug content decreased to 95.73% | indexcopernicus.com |
| Photolytic Degradation | Solution/solid state, 1.2 million lux hours UV | Impurities A, L, G, K | ukim.mkresearchgate.net |
Humidity-Induced Degradation
This compound's stability can be affected by humidity. Studies have shown drug degradation when exposed to a combination of heat and humidity, such as 40ºC and 75% relative humidity, over a period of one month. indexcopernicus.comejpmr.com An increase in temperature to 50ºC while maintaining constant relative humidity also impacted the drug's stability. indexcopernicus.com The effect of heat and relative humidity resulted in a decrease in drug assay. indexcopernicus.comejpmr.com
Degradation of this compound in tablet formulations can be accelerated by the presence of moisture, particularly in conjunction with certain excipients. For instance, using granular Dicalcium Phosphate Anhydrous USP instead of the milled form accelerated degradation in tablets. tandfonline.com This instability with the granular material is attributed to the creation of an acidic microenvironment in the presence of moisture, as Bisoprolol is less stable at lower pH compared to a neutral microenvironmental pH. tandfonline.com
Development of Novel Pharmaceutical Formulations (Pre-clinical Focus on Drug Release Mechanisms and Stability)
Research into novel formulations for this compound aims to improve drug release characteristics, enhance stability, and potentially offer alternative administration routes.
Design of Fast Dissolving Films and Oral Films
Fast dissolving films and oral films containing this compound have been developed with the goal of achieving a rapid onset of action and providing a convenient dosage form that does not require water for administration. researchgate.netijpsr.infoijpda.orgneliti.com These films are typically prepared using methods like solvent casting, employing polymers such as hydroxypropyl methylcellulose (HPMC) and Maltodextrin, along with plasticizers like PEG 400. ijpsr.info
Characterization studies on these films evaluate properties such as physical appearance, weight uniformity, thickness, folding endurance, disintegration time, tensile strength, percentage elongation, and drug content. researchgate.netijpda.org In vitro drug release studies are also conducted. researchgate.netijpda.org Studies have indicated that optimized fast dissolving films can exhibit rapid disintegration times, for example, around 20 seconds. ijpsr.info Stability studies on these film formulations have shown good observations for a specified period, such as 1 month under accelerated conditions (40 ± 20 C / 75 ± 5 % RH) or 8 weeks. ijpsr.infoasianpubs.org
Development of Matrix Tablets for Controlled Release (in vitro mechanisms)
Matrix tablets are explored to achieve controlled or sustained release of this compound. This approach involves embedding the drug within a matrix-forming material. farmaciajournal.com Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) are commonly used as retardant materials in these formulations. farmaciajournal.commdpi.com
In vitro dissolution studies are crucial for evaluating the drug release mechanisms from matrix tablets. mdpi.comamazonaws.comresearchgate.net The release profile can be influenced by the type and concentration of the polymer used. mdpi.comamazonaws.com For instance, increasing the concentration or viscosity grade of HPMC can lead to a slower release rate. mdpi.comamazonaws.com Studies have shown that the release kinetics from this compound matrix tablets can follow models such as Korsmeyer-Peppas or Higuchi kinetics, depending on the formulation. mdpi.comresearchgate.net Some formulations have demonstrated prolonged release for up to 8 hours with specific HPMC grades and concentrations. mdpi.com Accelerated stability studies on matrix tablets have indicated stability in terms of drug content over periods like 3 months under specified conditions. amazonaws.comresearchgate.net
Solid Dispersion Strategies for Stability Enhancement
Solid dispersion is a strategy investigated to enhance the stability of this compound, particularly against oxidative degradation. tandfonline.comresearchgate.net this compound is known to have stability issues due to oxidative degradation. tandfonline.comresearchgate.net Using carriers like hydroxypropyl-beta-cyclodextrin (HP-β-CD) in solid dispersions has been explored to shield the drug from oxidation and improve stability. tandfonline.comresearchgate.net
Studies involving solid dispersions with HP-β-CD have shown significant interactions and a transition from crystalline to a homogeneous amorphous state of this compound. tandfonline.comresearchgate.net Kinetic studies have indicated a potential increase in the drug's shelf life through this approach. tandfonline.comresearchgate.net Molecular docking and dynamics studies further support the stabilizing effect of HP-β-CD in reducing oxidative stress-induced degradation. tandfonline.comresearchgate.net Importantly, formulating solid dispersions has been shown to maintain the solubility and dissolution characteristics of this compound. tandfonline.comresearchgate.net
Solubility and Dissolution Rate Improvement Techniques (pre-clinical)
While this compound is classified as a BCS Class I drug, indicating high solubility and high permeability, techniques to further improve its dissolution rate and absorption, especially under varying gastrointestinal conditions, are explored in pre-clinical research. jchr.orgjchr.org
One approach is the development of Self-Emulsifying Drug Delivery Systems (SEDDS). jchr.orgjchr.org SEDDS formulations, composed of oils, surfactants, and co-surfactants, form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance the solubility and dissolution rate of drugs. jchr.orgjchr.org Studies on this compound-loaded SEDDS have shown enhanced drug release in in vitro dissolution studies compared to conventional tablet formulations. jchr.org For example, one study reported a 1.67 times enhancement in drug release within the first 30 minutes. jchr.org These formulations can also influence absorption and potentially lead to improved bioavailability. jchr.orgjchr.org The selection of appropriate excipients like Capmul MCM (oil phase), SPAN 80 (surfactant), and Chitosan (co-surfactant/stabilizer) is based on their solubilizing and emulsification properties. jchr.orgjchr.org
Physical Stability and Environmental Impact on Compound Integrity
The physical stability of this compound can be affected by environmental factors such as temperature and light. moehs.commdpi.com Elevated temperatures and exposure to UVA radiation have been shown to induce the formation of free radicals in pharmaceutical products containing this compound, indicating a change in the chemical structure. mdpi.com The content of generated free radicals is dependent on the specific physical factor applied. mdpi.com
This compound is generally considered stable under recommended storage conditions. moehs.comlgcstandards.comnih.gov However, it can be affected by extreme high or low temperatures and direct sunlight. moehs.com Incompatible materials include strong acids and strong bases. moehs.commoehs.com Upon exposure to high temperatures, this compound may decompose, releasing toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. moehs.commoehs.com Proper storage conditions, such as storing in tightly closed containers protected from light and heat, are recommended to maintain the integrity of the compound and its formulations. mims.comjapsonline.com
Influence of Temperature and Radiation on Molecular Structure
Studies investigating the stability of this compound under various stress conditions, including thermal and photolytic degradation, provide insights into the influence of temperature and radiation on its molecular structure. Forced degradation studies, conducted according to guidelines such as those from the International Council for Harmonisation (ICH), are crucial for understanding the inherent stability characteristics of drug substances and finished products. ijper.orgukim.mk
Thermal degradation studies have shown that this compound can be affected by elevated temperatures. For instance, one study indicated that the drug did not remain stable upon increasing the temperature to 50°C, and degradation was observed when subjected to a combination of heat (40°C) and 75% relative humidity for one month. indexcopernicus.com Another study involving thermal stress at 80°C for 7 days revealed the formation of a degradation product. ijper.org However, some studies have indicated stability under dry heat conditions, with no change in drug content observed after exposure to 75°C for 6 hours or 105°C for one hour. indexcopernicus.comejpmr.com Thermal degradation has been reported to produce specific impurities, including impurities A, L, and K. ukim.mkresearchgate.net
Photodegradation studies assess the sensitivity of this compound to light exposure. Research indicates that this compound can be unstable when exposed to sunlight. One study showed a decrease in drug content to 95.73% after exposure to sunlight at temperatures between 35-40°C for 72 hours. indexcopernicus.comejpmr.com Photodegradation studies using UV radiation have also been conducted. researchgate.netmjcce.org.mk Photodegradation has been found to produce impurities such as A, L, G, and K. ukim.mkresearchgate.net While some studies suggest this compound is stable under light ijper.org, others indicate degradation upon photolytic conditions indexcopernicus.compharmascholars.com.
The degradation products formed under thermal and photolytic stress have been characterized using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), including Q-TOF micromass (ESI-MS) and LC-UV-MS/MS. ijper.orgukim.mkresearchgate.net These techniques allow for the identification and structural characterization of the degradation products, providing valuable information about the chemical transformations occurring under stress conditions.
| Stress Condition | Observed Effect on this compound | Identified Degradation Products (Examples) |
| Thermal (e.g., 50°C, 80°C) | Degradation observed ijper.orgindexcopernicus.commdpi.com | Impurities A, L, K ukim.mkresearchgate.net |
| Photolytic (Sunlight, UVA) | Degradation observed indexcopernicus.comejpmr.commdpi.com | Impurities A, L, G, K ukim.mkresearchgate.net |
| Heat and Humidity (40°C/75% RH) | Degradation observed indexcopernicus.com | Not specified in source |
Free Radical Formation in Pharmaceutical Products Containing this compound
The formation of free radicals in pharmaceutical products containing this compound has been investigated, particularly in relation to storage conditions involving temperature and radiation. Electron Paramagnetic Resonance (EPR) spectroscopy is a method used to detect and characterize free radicals. mdpi.comresearchgate.netresearchgate.net
Research using EPR spectroscopy has confirmed that free radicals can be formed in pharmaceutical products containing this compound when stored under specific physical conditions, such as elevated temperature and exposure to UVA radiation. mdpi.comresearchgate.netresearchgate.net It has been demonstrated that the content of free radicals generated depends on the type of physical factor acting on the product. mdpi.comresearchgate.netresearchgate.net
Studies have shown that the highest content of free radicals in a pharmaceutical product containing this compound was observed after exposure to a temperature of 50°C. mdpi.comresearchgate.netresearchgate.net Exposure to UVA radiation also led to the formation of free radicals, although the content was lower compared to exposure to 50°C alone. mdpi.comresearchgate.netresearchgate.net Interestingly, the lowest content of free radicals was generated when the product was exposed to both UVA radiation and then a temperature of 50°C, suggesting potential recombination of radicals under these combined conditions. mdpi.comresearchgate.netresearchgate.net
The formation of free radicals under these physical factors indicates that structural changes are occurring within the pharmaceutical product. mdpi.com Based on these findings, it is recommended that pharmaceutical products containing this compound should be protected from exposure to temperatures of 50°C and UVA radiation to minimize the formation of free radicals, which aligns with typical manufacturer storage requirements. mdpi.comresearchgate.netresearchgate.net The groups OH, NH, and CH3 are likely released under the influence of heat and radiation energy, contributing to free radical formation. mdpi.com
| Physical Factor | Relative Free Radical Content |
| Temperature of 50°C | Highest |
| UVA Radiation | Lower than 50°C alone |
| UVA Radiation then 50°C | Lowest |
Note: This table is based on the qualitative comparison of free radical content reported in the cited research. mdpi.comresearchgate.netresearchgate.net
In Vitro Drug Drug Interaction Mechanisms Involving Bisoprolol Fumarate
Pharmacokinetic Interaction Studies (In vitro Models)
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug due to the presence of another compound. In vitro models are instrumental in identifying the potential for such interactions at a mechanistic level.
Cytochrome P450 Inhibition or Induction Potential (In vitro)
The cytochrome P450 (CYP) enzyme system is a primary pathway for drug metabolism in the liver. In vitro studies using human liver microsomes or recombinant CYP enzymes are commonly employed to assess whether a drug inhibits or induces the activity of specific CYP isoforms. Inhibition can lead to increased plasma concentrations of co-administered drugs metabolized by the affected enzyme, while induction can lead to decreased concentrations.
In vitro data from studies using human liver microsomes indicate that bisoprolol (B1195378) is primarily metabolized by CYP3A4, accounting for approximately 95% of its metabolism. CYP2D6 plays only a minor role in the metabolism of bisoprolol in vitro. hres.cahres.casandoz.commedsinfo.com.au The metabolism by human recombinant CYP3A4 appears to be non-stereoselective, whereas metabolism by CYP2D6 is stereoselective (R/S = 1.50). hres.cahres.casandoz.com
Based on in vitro observations, the minor contribution of CYP2D6 to bisoprolol metabolism suggests that inhibitors of CYP2D6 are unlikely to significantly alter bisoprolol plasma concentrations. medsinfo.com.au Similarly, genetic variations in CYP2D6 activity are not expected to substantially impact bisoprolol exposure. medsinfo.com.au
While bisoprolol is metabolized by CYP3A4, information regarding its potential to inhibit or induce CYP enzymes in vitro as a perpetrator drug is less extensively detailed in the provided search results. However, general principles of drug metabolism suggest that a compound metabolized by a specific enzyme could potentially interact with that enzyme or other enzymes. Further specific in vitro studies would be required to definitively characterize bisoprolol's potential as a CYP inhibitor or inducer.
In vitro Drug-Drug Interaction Studies with Co-administered Compounds (e.g., Ranitidine (B14927) Hydrochloride)
In vitro studies can investigate the direct chemical or physical interactions between bisoprolol fumarate (B1241708) and other drugs when combined. These studies can reveal the formation of complexes or other alterations that might affect drug availability or activity.
An in vitro study assessed the interactions between bisoprolol fumarate and ranitidine hydrochloride using spectral observation, Job's method, Ardon's method, and thin layer chromatography. banglajol.infobanglajol.inforesearchgate.net The study aimed to evaluate pharmacological interactions using an in vitro model. banglajol.infobanglajol.info Spectral observation using UV-VIS spectrophotometry showed that when ranitidine hydrochloride was combined with this compound at a 1:1 ratio, the spectra altered, indicating an interaction and the formation of complexes. banglajol.infobanglajol.info
The stability constant values determined by Ardon's plots at various pH levels (1.2, 2.0, 3.0, 5.5, and 6.4) were 0.896, 1.612, 1.200, 1.36, and 0.294, respectively. banglajol.infobanglajol.info These values suggest a moderately stable interaction between this compound and ranitidine hydrochloride. banglajol.infobanglajol.info The interaction was found to be significant at pH 2.0, 3.0, and 5.5 (stability constant > 1), minor at pH 1.2, and negligible at pH 6.4. banglajol.info
The in vitro findings from this study suggest that the chemical interaction between this compound and ranitidine hydrochloride can result in a decrease in the level of free drug concentration due to complex formation. banglajol.info This could potentially lead to lower pharmacological activity of one or both drugs, resulting in a sub-therapeutic effect. banglajol.info
Table 1: Stability Constant Values of this compound and Ranitidine Hydrochloride Interaction at Various pH Levels banglajol.infobanglajol.info
| pH | Stability Constant | Interaction Strength |
| 1.2 | 0.896 | Minor |
| 2.0 | 1.612 | Significant |
| 3.0 | 1.200 | Significant |
| 5.5 | 1.36 | Significant |
| 6.4 | 0.294 | Negligible |
Pharmacodynamic Interaction Studies (In vitro/Pre-clinical Models)
Pharmacodynamic interactions occur when the effects of one drug are altered by another drug at the site of action or through synergistic or antagonistic effects on physiological systems. In vitro and pre-clinical models can help investigate the mechanisms of these combined effects.
Mechanistic Investigations of Combined Pharmacological Effects (e.g., with calcium channel blockers)
Bisoprolol, as a beta-1 selective blocker, primarily exerts its effects by competitively blocking catecholamine stimulation of beta-1 adrenergic receptors, leading to decreased heart rate and contractility. nih.govrxlist.comwikipedia.org Calcium channel blockers, particularly those of the phenylalkylamine (e.g., verapamil) and benzothiazepine (B8601423) (e.g., diltiazem) classes, affect calcium ion influx into cardiac and vascular smooth muscle cells. rxlist.comlabriva.comnafdac.gov.ng
In vitro and pre-clinical investigations into the combined use of beta-blockers like bisoprolol and certain calcium channel blockers highlight the potential for additive effects on cardiac function. Combined use of beta-blockers and calcium channel blockers with negative inotropic effects can lead to prolongation of sinoatrial (SA) and atrioventricular (AV) conduction. labriva.com This is particularly relevant in patients with impaired ventricular function or conduction abnormalities. labriva.com The effects of beta-blockers and digitalis glycosides are also additive in depressing AV conduction. hres.cahres.casandoz.comlabriva.comdrugs.com
While the search results discuss the clinical implications of combining bisoprolol with calcium channel blockers and digitalis, the detailed in vitro or pre-clinical mechanistic investigations of the combined pharmacological effects at a cellular or tissue level were not extensively provided. The information primarily describes the known pharmacodynamic effects of each drug class and the expected additive outcomes based on their established mechanisms of action on heart rate, contractility, and AV conduction. hres.cahres.casandoz.comnih.govrxlist.comlabriva.comnafdac.gov.ngdrugs.com
Further specific in vitro or pre-clinical studies focusing on the cellular and molecular mechanisms of the combined effects of bisoprolol and these agents would provide more detailed mechanistic insights into these pharmacodynamic interactions.
Pre Clinical Safety Pharmacology and Toxicology of Bisoprolol Fumarate General Principles
Safety Pharmacology Studies in Animal Models
Safety pharmacology studies in animal models are designed to assess the potential for undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure and the therapeutic range. These studies help to identify potential hazards to organs and systems at doses relevant to human exposure.
Assessment of General Physiological System Impact
Bisoprolol (B1195378) fumarate (B1241708) is a highly selective beta-1 adrenoceptor blocking agent. chemicalbook.comnih.govmedicines.org.ukmedsafe.govt.nzdrugs.comogyei.gov.hu Its primary pharmacodynamic effect is a negative chronotropic effect, leading to a reduction in heart rate at rest and during exercise. chemicalbook.comdrugs.com This reduction in heart rate is accompanied by a decrease in cardiac output, with minimal changes observed in stroke volume. chemicalbook.comdrugs.com
Studies in animals and in vitro human data demonstrate a high selectivity of bisoprolol for the cardiac beta-1 adrenoreceptor. ogyei.gov.hu It exhibits low affinity for beta-2 receptors located in the smooth muscles of the bronchi and vessels, as well as those involved in metabolic regulation. medicines.org.ukmedsafe.govt.nzogyei.gov.hu Consequently, bisoprolol is generally not expected to significantly influence airway resistance or beta-2 mediated metabolic effects at therapeutic doses. medicines.org.ukmedsafe.govt.nzogyei.gov.hu However, at higher doses (≥ 20 mg), bisoprolol fumarate can also inhibit beta-2 adrenoceptors. chemicalbook.comdrugs.com
In pulmonary function studies conducted in healthy volunteers, asthmatics, and patients with chronic obstructive pulmonary disease (COPD) using doses ranging from 5 to 60 mg, slight, asymptomatic increases in airway resistance and decreases in forced expiratory volume (FEV1) were observed at doses of 20 mg and higher, similar to findings with other cardioselective beta-blockers. hres.cadrugs.comfda.gov These changes were reversible with bronchodilator therapy. hres.cadrugs.comfda.gov
Studies in dogs with dilated cardiomyopathy showed that the use of bisoprolol at a dosage of 0.25 mg/kg led to a decrease in blood pressure, reduced ejection fraction, shortening fraction, and a deterioration of the general condition of the dogs. e3s-conferences.orgresearchgate.net However, a dosage of 0.15 mg/kg every 12 hours demonstrated therapeutic efficacy and good tolerance in these animals. e3s-conferences.orgresearchgate.net
Repeated Dose Toxicity Assessments (Non-clinical)
Repeated dose toxicity studies in animals are conducted to evaluate the effects of a substance when administered repeatedly over a period ranging from weeks to months. These studies help to identify target organs of toxicity and characterize the dose-response relationship.
Toxicology studies involving daily oral administration of this compound have been conducted in rats for up to 12 months and in dogs for up to 12 months. hres.ca A 1-month daily intravenous dosing study was also performed in rats and dogs. hres.ca Findings in these multiple-dose studies were generally related to the pharmacological effects of this compound or were considered class effects of beta-blockers. hres.cahres.cahres.casandoz.commedex.com.bd
In rats, at high multiples of human therapeutic doses, effects observed included increased serum triglycerides, focal myocardial necrosis, increased heart weight/size, and pulmonary phospholipidosis. hres.cahres.cahres.casandoz.commedex.com.bdedaegypt.gov.eg Minimal focal myocardial necrosis and/or fibrosis, accompanied by varying amounts of inflammatory infiltrates, were seen in myocardial sections of both control and treated male rats in a 6-month study of this compound in combination with hydrochlorothiazide (B1673439). hres.cahres.ca These focal myocardial changes in control and treated rats generally did not differ in morphology, severity, or location. hres.cahres.ca
In dogs, the tolerance threshold for this compound was determined by its pharmacological actions, such as hypotension, which resulted in lethality at high doses. hres.cahres.casandoz.com Increases in serum triglycerides and hepatocyte inclusion bodies were also observed in dogs. hres.ca
Data Table 1: Selected Findings from Repeated Dose Toxicity Studies
| Species | Duration of Study | Observed Effects at High Doses |
| Rat | Up to 12 months | Increased serum triglycerides, focal myocardial necrosis, increased heart weight/size, pulmonary phospholipidosis. hres.cahres.cahres.casandoz.commedex.com.bdedaegypt.gov.eg |
| Dog | Up to 12 months | Hypotension leading to lethality, increased serum triglycerides, hepatocyte inclusion bodies. hres.cahres.casandoz.com |
Genotoxicity and Carcinogenicity Potential (Pre-clinical Investigations)
Genotoxicity studies are conducted to assess the potential of a substance to cause damage to genetic material. Carcinogenicity studies evaluate the long-term potential of a substance to induce cancer.
Pre-clinical studies, including conventional genotoxicity and carcinogenicity studies, did not reveal any special hazards to humans. cbg-meb.nlhpra.iemedicines.org.ukmedsafe.govt.nzaccord-healthcare.asiamedsafe.govt.nzsukl.sk this compound was evaluated for mutagenic potential in various in vitro and in vivo assays, including the microbial mutagenicity (Ames) test and chromosome aberration assays. fda.govnih.gov There was no evidence of mutagenic potential in these assays. fda.gov
Reproductive Toxicology Studies (Animal Models)
Reproductive toxicology studies in animal models assess the potential of a substance to cause adverse effects on reproductive function, embryonic development, and fetal development.
In reproductive toxicology studies in rats, this compound had no effect on fertility or general reproductive performance. accord-healthcare.asiahres.cahres.casandoz.commedex.com.bdnih.gov However, like other beta-blockers, this compound caused maternal and embryo/fetal toxicity at high doses. cbg-meb.nlhpra.iemedicines.org.ukmedsafe.govt.nzaccord-healthcare.asiamedsafe.govt.nzhres.cahres.casandoz.commedex.com.bdedaegypt.gov.egnih.gov These effects included decreased maternal food intake and body weight, increased incidence of resorptions, reduced birth weight of offspring, and retarded physical development. cbg-meb.nlhpra.iemedicines.org.ukmedsafe.govt.nzaccord-healthcare.asiamedsafe.govt.nzedaegypt.gov.eg
This compound was not found to be teratogenic in either rats or rabbits. cbg-meb.nlhpra.iemedicines.org.ukmedsafe.govt.nzaccord-healthcare.asiamedsafe.govt.nzhres.cahres.casandoz.commedex.com.bdnih.gov
In rats, fetotoxicity (increased late resorptions) was observed at 50 mg/kg/day, and maternotoxicity (decreased food intake and body-weight gain) was noted at 150 mg/kg/day. hres.camedex.com.bdfda.govhres.ca The no-effect dose for embryofoetal toxicity and mortality in rats was 40 mg/kg/day, associated with plasma drug concentrations (AUC) approximately 11 times that expected in humans after a 10 mg/kg/day dose. hres.cahres.casandoz.com
In rabbits, this compound was not teratogenic at doses up to 12.5 mg/kg/day. hres.camedex.com.bdfda.gov However, it was embryolethal (increased early resorptions) at 12.5 mg/kg/day. hres.camedex.com.bdfda.gov The no-effect dose for embryofoetal toxicity and mortality in rabbits was 10 mg/kg/day, associated with an AUC lower than that expected in humans after a 10 mg/kg/day dose. hres.cahres.casandoz.com
In a perinatal and postnatal study in rats, maternal toxic effects and reduced birth weight were observed at the high dose, but no other effects on reproductive performance were seen. hres.cahres.casandoz.commedex.com.bdnih.gov Studies in rats have shown that bisoprolol and/or its metabolites cross the placenta and distribute to the fetus. hres.cahres.ca
Data Table 2: Summary of Reproductive Toxicology Findings
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Bisoprolol Fumarate and its impurities in pharmaceutical formulations?
- Methodological Answer : The USP 35 monograph specifies reversed-phase HPLC using a mobile phase of methanol-triethylamine-water (34:1:50) adjusted to pH 4.0 with phosphoric acid. Detection is performed at 225 nm with a 4.6 mm × 25 cm column. Impurity quantification involves calculating peak area ratios of non-fumarate peaks relative to the main bisoprolol peak, with acceptance criteria of ≤0.5% total impurities . System suitability requires resolution ≥2.0 between bisoprolol and fumaric acid peaks .
Q. How can researchers ensure uniformity of dosage units in this compound tablet formulations during preclinical development?
- Methodological Answer : Follow USP 〈905〉 guidelines by analyzing individual tablets using HPLC with a triethylamine-phosphoric acid buffer (160:35:5:2.5). Acceptance criteria require each unit to contain 85–115% of the labeled this compound amount, with a relative standard deviation (RSD) ≤6% . For dissolution testing, use Apparatus 2 at 75 rpm in 900 mL water, ensuring ≥80% dissolution within 20 minutes .
Q. What are the critical impurities to monitor in this compound API, and what thresholds are pharmacopeially acceptable?
- Methodological Answer : Key impurities include 2-Hydroxyethyl-4-[...]benzoate (CAS 1071765-44-0) and other process-related intermediates. USP standards permit ≤0.5% total impurities, calculated by summing all non-fumarate peak areas relative to the main bisoprolol peak. Use reference standards (e.g., ACI 020218) for impurity identification and quantification via HPLC .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize sustained-release this compound matrix tablets?
- Methodological Answer : A 2³ factorial design evaluates polymer ratios (calcium alginate, HPMC K4M, Carbopol 943) to optimize drug release (R6h) and tablet hardness. Using Design Expert 8.0.6.1, the optimal formulation (15.28 mg calcium alginate, 32.12 mg HPMC, 30.31 mg Carbopol) achieves 41.61% release at 6 hours and hardness of 4.65 kg/cm². Desirability functions balance multiple response variables, with prediction errors <5% .
Q. What statistical approaches effectively analyze multivariate data in this compound formulation development?
- Methodological Answer : Multivariate ANOVA identifies significant factors (e.g., Carbopol concentration, p<0.05) affecting drug release kinetics. Quadratic models account for non-linear effects, validated via residual analysis. For dissolution profile comparisons, use similarity factor (f2) testing; f2 ≥50 indicates bioequivalence. Non-parametric methods (e.g., Mann-Whitney U test) address non-normal distributions in small batches .
Q. How to investigate batch-to-batch dissolution profile variations in this compound tablets?
- Methodological Answer : First, perform f2 testing per FDA guidelines. If f2 <50, use HPLC-MS to identify excipient interactions (e.g., magnesium stearate-induced API degradation). Adjust granulation parameters (e.g., binder concentration) via quality-by-design (QbD) principles. Cross-reference USP 〈711〉 dissolution conditions (Apparatus 2, 75 rpm) and validate using system suitability standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
